molecular formula C6H13NO2 B1624842 DL-Leucine-1-13C CAS No. 82152-65-6

DL-Leucine-1-13C

Cat. No.: B1624842
CAS No.: 82152-65-6
M. Wt: 132.17 g/mol
InChI Key: ROHFNLRQFUQHCH-PTQBSOBMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DL-Leucine-1-13C is a useful research compound. Its molecular formula is C6H13NO2 and its molecular weight is 132.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality DL-Leucine-1-13C suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about DL-Leucine-1-13C including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-4-methyl(113C)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/i6+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROHFNLRQFUQHCH-PTQBSOBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC([13C](=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60436381
Record name DL-Leucine-1-13C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60436381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82152-65-6
Record name DL-Leucine-1-13C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60436381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to Isotopic Purity and Enrichment of DL-Leucine-1-13C

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precision of experimental inputs dictates the reliability of outcomes. In the realm of metabolic research, proteomics, and drug discovery, stable isotope-labeled compounds are indispensable tools. Among these, DL-Leucine-1-13C serves as a critical tracer for elucidating protein synthesis, metabolic pathways, and drug metabolism.[1] This guide provides an in-depth exploration of the core quality attributes of DL-Leucine-1-13C: isotopic purity and enrichment. Understanding and verifying these parameters is paramount for the integrity of experimental data and the ultimate success of research endeavors.

Foundational Concepts: Isotopic Purity vs. Isotopic Enrichment

While often used interchangeably, isotopic purity and isotopic enrichment are distinct parameters that define the quality of a stable isotope-labeled compound.

  • Isotopic Purity refers to the proportion of the labeled compound that is the desired isotopologue, relative to all other isotopologues of that compound. In the case of DL-Leucine-1-13C, it is the percentage of leucine molecules that are specifically labeled with 13C at the first carbon position.

  • Isotopic Enrichment , also known as atom percent excess, quantifies the abundance of the stable isotope (in this case, 13C) at a specific atomic position within the molecule, above its natural abundance. The natural abundance of 13C is approximately 1.1%.[2][3] Therefore, a batch of DL-Leucine-1-13C with 99% isotopic enrichment at the C1 position contains 99% 13C atoms and 1% 12C atoms at that specific location.

The distinction is subtle but crucial. High isotopic purity ensures that the isotopic label is in the correct position, minimizing ambiguity in tracking metabolic fates. High isotopic enrichment provides a strong signal-to-noise ratio in analytical measurements, enhancing sensitivity and accuracy.

The Critical Role of DL-Leucine-1-13C in Research and Development

DL-Leucine-1-13C is a powerful tool in various scientific disciplines due to leucine's essential role as a branched-chain amino acid (BCAA) in protein synthesis and its involvement in key signaling pathways like mTOR.[1][4] The use of its 13C-labeled form allows researchers to trace the journey of leucine through complex biological systems without the safety concerns associated with radioactive isotopes.[5]

Key applications include:

  • Metabolic Flux Analysis: Quantifying the rates of metabolic pathways, providing insights into cellular physiology in health and disease.[6]

  • Protein Turnover Studies: Measuring rates of protein synthesis and breakdown, crucial for understanding muscle metabolism, aging, and various pathological conditions.[5][7]

  • Drug Metabolism and Pharmacokinetics (DMPK): Tracing the metabolic fate of drug candidates and their impact on endogenous metabolic pathways.

  • Internal Standard for Quantitative Analysis: Serving as a reliable internal standard in mass spectrometry-based quantification of leucine and related metabolites, improving the accuracy and precision of measurements.[1][8]

The validity of the data generated in these applications is directly dependent on the accurately determined isotopic purity and enrichment of the DL-Leucine-1-13C tracer.

Analytical Methodologies for Determining Isotopic Purity and Enrichment

The two primary analytical techniques for assessing the isotopic composition of DL-Leucine-1-13C are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. The choice of method often depends on the specific information required, the available instrumentation, and the desired level of precision.

Mass Spectrometry: The Workhorse of Isotopic Analysis

Mass spectrometry is a highly sensitive technique that separates ions based on their mass-to-charge ratio (m/z). This allows for the differentiation of isotopologues, which have distinct molecular weights.

GC-MS is a robust and widely used technique for the analysis of volatile and thermally stable compounds. For amino acids like leucine, derivatization is necessary to increase their volatility.[9]

Principle of Causality: The choice of derivatization agent is critical as it can introduce carbon atoms, potentially diluting the isotopic enrichment if not properly accounted for. The separation by gas chromatography ensures that the mass spectrum is acquired for a pure compound, preventing interference from other molecules in the sample matrix.

Experimental Protocol: GC-MS Analysis of DL-Leucine-1-13C

  • Sample Preparation & Derivatization:

    • Accurately weigh a small amount of the DL-Leucine-1-13C sample.

    • Dissolve the sample in a suitable solvent (e.g., 0.1 M HCl).

    • Evaporate the solvent to dryness under a stream of nitrogen.

    • Add the derivatization reagent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA) and a suitable solvent (e.g., acetonitrile).

    • Heat the mixture at a specific temperature (e.g., 70°C) for a defined period (e.g., 30 minutes) to ensure complete derivatization.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Equipped with a capillary column suitable for amino acid analysis (e.g., DB-5ms).

    • Injection: Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC inlet in splitless mode.

    • Oven Temperature Program: A programmed temperature gradient is used to separate the derivatized leucine from other potential components.

    • Mass Spectrometer: A quadrupole or ion trap mass spectrometer is commonly used.

    • Ionization: Electron Ionization (EI) is typically employed.

  • Data Acquisition and Analysis:

    • Acquire the mass spectrum of the derivatized leucine peak.

    • Determine the relative abundances of the molecular ion (M+) and the isotopologue ion (M+1).

    • Calculate the isotopic enrichment by correcting for the natural abundance of 13C in the derivatization agent and the leucine molecule itself.

For the highest precision in isotopic enrichment determination, Isotope Ratio Mass Spectrometry is the gold standard.[10] This technique is specifically designed to measure small differences in the abundance of isotopes.

Principle of Causality: IRMS instruments have multiple collectors that simultaneously detect different isotope ions, leading to highly precise and accurate ratio measurements. The sample is typically combusted to a simple gas (e.g., CO2), which is then introduced into the mass spectrometer.[10]

Experimental Protocol: GC-Combustion-IRMS for 13C Enrichment of Leucine

  • Sample Preparation:

    • Similar to GC-MS, the leucine sample is first derivatized to make it amenable to gas chromatography.

  • Instrumentation:

    • A gas chromatograph is coupled to a combustion furnace.

    • The combustion furnace converts the eluting derivatized leucine into CO2 gas.

    • The CO2 gas is then introduced into the IRMS.

  • Data Acquisition and Analysis:

    • The IRMS measures the ratio of 13CO2 to 12CO2.

    • The isotopic enrichment is reported in delta notation (δ13C) relative to an international standard, such as Vienna Pee Dee Belemnite (VPDB).[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Positional Isotope Analysis

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the chemical structure of a molecule. For isotopically labeled compounds, NMR can confirm the position of the label and quantify the enrichment at that specific site.[6][12]

Principle of Causality: The 13C nucleus has a nuclear spin that can be detected by NMR. The signal intensity in a quantitative 13C NMR spectrum is directly proportional to the number of 13C nuclei at each carbon position.[2] This allows for the precise determination of site-specific isotopic enrichment.

Experimental Protocol: Quantitative 13C NMR for DL-Leucine-1-13C

  • Sample Preparation:

    • Accurately weigh a sufficient amount of the DL-Leucine-1-13C sample to achieve a good signal-to-noise ratio.

    • Dissolve the sample in a deuterated solvent (e.g., D2O) to minimize the solvent signal in the 1H spectrum.

    • Add a known amount of an internal standard for quantification if required.

  • NMR Instrumentation and Parameters:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.

    • Pulse Sequence: A quantitative 13C NMR experiment with inverse-gated proton decoupling is used to suppress the Nuclear Overhauser Effect (NOE) and ensure accurate integration.

    • Relaxation Delay: A sufficiently long relaxation delay (D1) is crucial to allow for full relaxation of all carbon nuclei, ensuring that the signal intensities are truly quantitative.

  • Data Acquisition and Analysis:

    • Acquire the 13C NMR spectrum.

    • Integrate the signals corresponding to the C1 carbon and the other carbon atoms in the leucine molecule.

    • The isotopic enrichment at the C1 position is calculated from the relative integral values, taking into account the natural abundance of 13C at the other carbon positions.

Data Presentation and Interpretation

The results of isotopic purity and enrichment analysis should be presented clearly and concisely. Tables are an effective way to summarize quantitative data.

ParameterTypical SpecificationAnalytical Technique(s)
Isotopic Enrichment (1-13C) ≥ 99%GC-MS, IRMS, 13C NMR
Chemical Purity ≥ 98%HPLC, NMR
Enantiomeric Purity As specified (for L- or D-leucine)Chiral HPLC, Chiral GC

Note: The table presents typical values. Always refer to the certificate of analysis provided by the supplier for specific batch information.

Visualizing the Workflow

Diagrams can help to clarify the experimental workflows for determining isotopic purity and enrichment.

G cluster_ms Mass Spectrometry Workflow cluster_nmr NMR Spectroscopy Workflow ms_start DL-Leucine-1-13C Sample derivatization Derivatization ms_start->derivatization gc_separation Gas Chromatography Separation derivatization->gc_separation ms_analysis Mass Spectrometry Analysis (GC-MS/IRMS) gc_separation->ms_analysis ms_data Isotopic Ratio Data ms_analysis->ms_data ms_enrichment Isotopic Enrichment Calculation ms_data->ms_enrichment nmr_start DL-Leucine-1-13C Sample dissolution Dissolution in Deuterated Solvent nmr_start->dissolution nmr_acquisition Quantitative 13C NMR Acquisition dissolution->nmr_acquisition nmr_data NMR Spectrum nmr_acquisition->nmr_data nmr_integration Signal Integration nmr_data->nmr_integration nmr_enrichment Site-Specific Enrichment Calculation nmr_integration->nmr_enrichment

Caption: Experimental workflows for determining isotopic enrichment of DL-Leucine-1-13C.

Trustworthiness and Self-Validating Systems

To ensure the trustworthiness of the results, a self-validating system should be in place. This involves:

  • Use of Certified Reference Materials: Analyzing certified reference materials with known isotopic compositions alongside the samples to validate the accuracy of the measurements.[13]

  • Method Validation: The analytical methods used should be thoroughly validated for linearity, accuracy, precision, and robustness.

  • Inter-laboratory Comparisons: Participating in proficiency testing or inter-laboratory comparison studies to ensure that the results are comparable to those of other reputable laboratories.

  • Clear Reporting: Adhering to established guidelines for reporting stable isotope data, including details of the analytical methods, reference materials used, and the uncertainty of the measurements.[11][14]

Conclusion

The accurate determination of isotopic purity and enrichment of DL-Leucine-1-13C is not a mere formality but a fundamental requirement for high-quality, reproducible research. A thorough understanding of the analytical techniques, their underlying principles, and the potential pitfalls is essential for any scientist utilizing stable isotope-labeled compounds. By implementing robust analytical protocols and adhering to best practices in data reporting, researchers can ensure the integrity of their experimental data and contribute to the advancement of their respective fields.

References

  • Nair, K. S., et al. (1996). Mass spectrometric methods for determination of [13C]Leucine enrichment in human muscle protein. Analytical Biochemistry, 238(1), 81-86. [Link]

  • Matthews, D. E., et al. (1980). Measurement of leucine metabolism in man from a primed, continuous infusion of L-[1-13C]leucine. The American Journal of Physiology, 238(5), E473-E479. [Link]

  • Rocchiccioli, F., et al. (1991). Automated measurement of 13C enrichment in carbon dioxide derived from submicromole quantities of L-(1-13C)-leucine. Analytical Biochemistry, 197(1), 164-168. [Link]

  • Core Facilities, CEITEC. (n.d.). Measuring methods available and examples of their applications 13C NMR (carbon nuclear magnetic resonance). Masaryk University. [Link]

  • Li, L., & Li, R. (2018). Metabolite Annotation through Stable Isotope Labeling. Comprehensive Analytical Chemistry, 82, 191-210. [Link]

  • Prommer, J., et al. (2020). A Comprehensive and Ultrasensitive Isotope Calibration Method for Soil Amino Compounds Using Orbitrap Mass Spectrometry. Analytical Chemistry, 92(15), 10426-10435. [Link]

  • Watt, P. W., et al. (1991). Flooding with L-[1-13C]leucine stimulates human muscle protein incorporation of continuously infused L-[1-13C]valine. The American Journal of Physiology, 260(5 Pt 1), E744-E749. [Link]

  • Gilbert, A., et al. (2009). Accurate quantitative isotopic 13C NMR spectroscopy for the determination of the intramolecular distribution of 13C in glucose at natural abundance. Analytical Chemistry, 81(21), 8978-8985. [Link]

  • Le, A., & Antoniewicz, M. R. (2015). Optimal tracers for parallel labeling experiments and 13C metabolic flux analysis: a new precision and synergy scoring system. Metabolic engineering, 30, 33-44. [Link]

  • Asghari, A., et al. (2023). Research progress in the role and mechanism of Leucine in regulating animal growth and development. Frontiers in Veterinary Science, 10, 1184745. [Link]

  • Lane, A. N., et al. (2010). NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions. Analytical Chemistry, 82(11), 4738-4746. [Link]

  • Coplen, T. B. (1996). Guidelines for the Reporting of Stable Hydrogen, Carbon, and Oxygen Isotope-Ratio Data. U.S. Geological Survey. [Link]

  • The Organic Chemistry Tutor. (2022, October 7). abundance of the carbon-13 isotope & 13C NMR spectroscopy [Video]. YouTube. [Link]

  • Jones, A. H., et al. (2023). Advantages of using biologically generated 13 C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. Analytical Methods, 15(25), 3169-3179. [Link]

  • Edison, A. S., et al. (2015). An overview of methods using 13C for improved compound identification in metabolomics and natural products. Frontiers in Plant Science, 6, 545. [Link]

  • Carter, J. F., & Fry, B. (2013). New reporting guidelines for stable isotopes--an announcement to isotope users. Rapid Communications in Mass Spectrometry, 27(13), 1547-1548. [Link]

  • Ott, D., et al. (2022). Synthesis of a 13C-methylene-labeled isoleucine precursor as a useful tool for studying protein side-chain interactions and dynamics. Journal of Biomolecular NMR, 76(3-4), 103-110. [Link]

  • Remaud, G. S., et al. (2018). Internal Referencing for 13 C Position-Specific Isotope Analysis Measured by NMR Spectrometry. Analytical Chemistry, 90(15), 9436-9442. [Link]

  • Isotope Labeling Technology. (n.d.). High-Purity Carbon-13 Dioxide: The Core Material for Isotope Labeling Technology. [Link]

  • Fernie, A. R., et al. (2011). Recommendations for Reporting Metabolite Data. The Plant Cell, 23(7), 2477-2482. [Link]

  • Matthews, D. E., et al. (1979). Determination of stable isotopic enrichment in individual plasma amino acids by chemical ionization mass spectrometry. Analytical Biochemistry, 94(2), 259-267. [Link]

  • Reid, M. A., et al. (2021). Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Metabolites, 11(11), 773. [Link]

  • Metabolic Solutions. (2024, November 21). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. [Link]

  • McIntosh, O., et al. (n.d.). STABLE NITROGEN ISOTOPE ANALYSIS OF AMINO ACID ENANTIOMERS BY ORBITRAP MASS SPECTROMETRY: APPLICATION FOR THE BENNU SAMPLES. 54th Lunar and Planetary Science Conference 2023 (LPI Contrib. No. 2806). [Link]

  • Phillips, A. A., et al. (2021). Practical considerations for amino acid isotope analysis. Organic Geochemistry, 162, 104325. [Link]

Sources

Natural abundance of 13C and its relevance to labeling studies

Author: BenchChem Technical Support Team. Date: February 2026

Correction Algorithms, Experimental Design, and Impact on Metabolic Flux Analysis

Executive Summary

In the precision-driven fields of drug metabolism and pharmacokinetics (DMPK) and metabolic flux analysis (MFA), the natural abundance of Carbon-13 (


C) is not merely a background statistic—it is a significant source of analytical interference.[1][2][3] With a natural prevalence of approximately 1.109% , 

C introduces "heavy" isotopologues into every organic molecule, creating mass spectral peaks (M+1, M+2) that mimic tracer enrichment. Failure to mathematically correct for this natural background leads to gross overestimation of metabolic flux and misidentification of drug metabolites. This guide provides the mathematical framework and experimental protocols required to decouple natural abundance from true biological labeling.

Part 1: The Physics of Uncertainty

The Statistical Reality

Carbon is not monoisotopic. The stable isotope


C exists alongside 

C with a natural abundance of

.[4][5] While negligible for small molecules like methane, this probability accumulates in larger organic structures (e.g., drug conjugates, peptides).

The probability


 of finding 

atoms of

C in a molecule with

carbon atoms follows a Binomial Distribution :


Where:

  • 
     = Total number of carbon atoms.
    
  • 
     = Natural abundance of 
    
    
    
    C (
    
    
    ).
  • 
     = Number of 
    
    
    
    C atoms.[6]
The "Crossover" Effect in Drug Development

As molecular weight increases, the "monoisotopic" peak (M+0, all


C) ceases to be the dominant species.
  • Small Molecule (n=10): M+0 is dominant (

    
    ).
    
  • Mid-Size Drug (n=50): M+0 drops to

    
    ; M+1 is significant (
    
    
    
    ).
  • Large Biologic (n=100): M+0 is only

    
    . The M+1 peak is actually taller than M+0.
    

Implication: In labeling studies, you cannot simply measure the height of the M+1 peak and assume it represents your tracer. A significant portion of that signal is natural background.

Part 2: The Analytical Challenge (MS & NMR)

Mass Spectrometry (MS) Interference

In tracer studies (e.g., [U-


C]Glucose flux analysis), we measure the Mass Isotopomer Distribution (MID) .
  • The Artifact: Natural

    
    C contributes to M+1, M+2, etc., inflating the apparent enrichment.
    
  • The Skew: The error is non-linear. A molecule with 3 tracer carbons and 1 natural

    
    C appears as M+4, masquerading as a 4-carbon tracer fragment.
    
NMR Sensitivity and Satellites

In NMR, natural abundance


C creates "satellite" peaks flanking the main 

C-

signals due to heteronuclear coupling (

).
  • Problem: In low-enrichment studies (<5%), the tracer signal may be indistinguishable from the 1.1% natural background.

  • Solution: Requires "background subtraction" using a control spectrum of the unlabeled compound.

Part 3: The Mathematical Solution (Matrix Correction)

To recover the true tracer enrichment, we must apply a linear algebra deconvolution. We model the Measured Vector (


) as the product of a Correction Matrix  (

) and the True Labeled Vector (

).


To find the true labeling, we solve for


 by multiplying the measured data by the inverse  of the correction matrix:


Constructing the Correction Matrix ( )

The matrix


 is a lower triangular matrix where each column represents the isotopic distribution of a specific labeled species due to natural abundance.

Example for a 3-Carbon Molecule:

  • Column 1: Distribution of Unlabeled (M+0) molecule (Purely natural abundance).

  • Column 2: Distribution of a molecule with one tracer

    
    C (plus natural abundance on remaining 2 carbons).
    
Label StateM+0 (Meas)M+1 (Meas)M+2 (Meas)
True M+0

00
True M+1


0
True M+2



(Note:


 values change for each column based on remaining available 

C sites.)
Visualization of the Correction Workflow

CorrectionWorkflow RawData Raw MS Data (Measured Intensities) Correction Apply Correction (I_true = C_inv * I_meas) RawData->Correction Input Vector Formula Molecular Formula (C, H, N, O, S...) MatrixGen Generate Correction Matrix (C_nat) (Binomial Probability) Formula->MatrixGen Define n Inversion Matrix Inversion (C_nat ^ -1) MatrixGen->Inversion Inversion->Correction Multiply Validation Check for Negatives (Remove Noise Artifacts) Correction->Validation FinalOutput Corrected Isotope Distribution Vector (IDV) Validation->FinalOutput Validated

Caption: Workflow for deconvoluting natural abundance from mass spectrometry data using matrix inversion.

Part 4: Experimental Protocol

Protocol: Validating Natural Abundance Correction

Objective: Confirm that your software/algorithm correctly removes natural abundance background before analyzing biological samples.

Step 1: The "Blank" Control
  • Sample Prep: Prepare a standard of your analyte (drug or metabolite) using unlabeled (natural abundance) material.[6]

  • Acquisition: Analyze via LC-MS/MS or GC-MS under the exact conditions of your experiment.

  • Data Check:

    • Record the intensities of M+0, M+1, M+2.

    • Example: Unlabeled Glucose. M+0 (100%), M+1 (~6.6%), M+2 (~0.2%).

Step 2: Algorithmic Correction
  • Input: Feed this "unlabeled" data into your correction algorithm (e.g., IsoCor, Polson method).

  • Expected Output: The corrected vector should read 100% M+0 and 0% M+1/M+2 .

  • Troubleshooting:

    • If M+1 remains positive: Your algorithm underestimates natural abundance (check assumed % value).

    • If M+1 is negative: Your algorithm overestimates natural abundance (check molecular formula input).

Step 3: The Dilution Curve (Linearity Test)
  • Mix labeled standard (e.g., [U-

    
    C]Glutamine) with unlabeled standard at ratios: 0%, 10%, 50%, 100%.
    
  • Apply correction to all.

  • Success Criteria: The corrected enrichment must match the gravimetric mixing ratios (

    
    ).
    
Data Presentation: Impact of Correction

Table 1: Comparison of Raw vs. Corrected Intensities for a 15-Carbon Drug Metabolite.

IsotopologueRaw Intensity (%)Corrected Intensity (%)Interpretation
M+0 85.0%100.0%Raw data shows loss due to natural M+1.
M+1 14.0%0.0%False Positive: Raw M+1 is purely natural abundance.
M+2 1.0%0.0%Background noise.

Part 5: Advanced Considerations

Resolution vs. Correction

High-Resolution Mass Spectrometry (HRMS) (Orbitrap/FT-ICR) can sometimes resolve the mass difference between a neutron (tracer) and natural abundance, but not for Carbon .

  • Mass difference between

    
    C (tracer) and 
    
    
    
    C (natural) is zero .[7]
  • However, HRMS can resolve

    
    C from 
    
    
    
    N or
    
    
    H natural abundance, simplifying the correction matrix by removing those elements from the calculation.
The "Skewing" Effect in Flux Analysis

In metabolic flux analysis, the correction matrix must account for the fact that the probability of natural abundance occurrence changes as you replace


C with tracer 

C.
  • Standard Matrix: Assumes linear superposition.

  • Skewed Matrix: Adjusts probabilities because a labeled carbon cannot also be a natural abundance carbon.

SkewingEffect cluster_0 Unlabeled Molecule cluster_1 Labeled Molecule (Tracer) C1 C12 L1 13C (Tracer) C2 C12 C3 C12 Prob1 High Prob of Natural 13C here L2 C12 L3 C12 Prob2 Zero Prob of Natural 13C at Pos 1

Caption: Skewing Effect: A tracer 13C atom occupies a site, preventing natural 13C from occurring there, altering the probability distribution.

References

  • IUPAC Commission on Isotopic Abundances and Atomic Weights. (2016). "Atomic weights of the elements 2013." Pure and Applied Chemistry. Link

  • Millard, P., et al. (2012). "IsoCor: correcting MS data in isotope labeling experiments." Bioinformatics. Link

  • Moseley, H. N. (2010). "Correcting for the effects of natural abundance in stable isotope resolved metabolomics experiments involving ultra-high resolution mass spectrometry." BMC Bioinformatics. Link[6]

  • Fernandez, C. A., et al. (1996). "Correction of 13C Mass Isotopomer Distributions for Natural Stable Isotope Abundance." Journal of Mass Spectrometry. Link

  • Wittmann, C., & Heinzle, E. (2002). "Mass spectrometry for metabolic flux analysis." Biotechnology and Bioengineering.[8] Link

Sources

Key suppliers and availability of DL-Leucine-1-13C

Author: BenchChem Technical Support Team. Date: February 2026

The Strategic Sourcing and Technical Validation of DL-Leucine-1-13C

Executive Summary

DL-Leucine-1-13C (Racemic Leucine labeled at the carboxyl carbon) represents a specialized niche in the stable isotope market. Unlike its biologically active counterpart, L-Leucine-1-13C , which is a high-volume stock item for metabolic tracing, the DL-form is primarily utilized as a cost-effective internal standard for mass spectrometry (MS) or in mechanistic studies involving D-amino acid oxidase (DAAO).

This guide addresses the critical supply chain reality: DL-Leucine-1-13C is frequently a non-stock or "inquire-only" item for most major suppliers, with Cambridge Isotope Laboratories (CIL) being the primary exception. Researchers must navigate a landscape where "Leucine-1-13C" almost always defaults to the L-isomer unless the racemic mixture is explicitly specified.

Part 1: Technical Specifications & Critical Quality Attributes (CQA)

Before procuring, the material must be defined by three non-negotiable attributes to ensure experimental validity.

Isotopic Enrichment (≥99 atom % 13C)

For quantitative MS applications (e.g., Isotope Dilution Mass Spectrometry), enrichment below 99% introduces complex spectral overlap corrections.

  • Specification: The 1-position carboxyl group (

    
    ) must be labeled.
    
  • Verification: Proton-decoupled

    
    -NMR should show a dominant singlet at ~174 ppm (depending on pH), with no satellite peaks indicative of incomplete enrichment if coupled to adjacent carbons (rare for single labels).
    
Chemical Purity (>98%) & Chiral Ratio (50:50)

Since this is a racemic mixture, the ratio of L- to D-isomers must be thermodynamically controlled (typically 50:50).

  • Risk: If a supplier provides L-Leucine labeled as "DL" due to labeling errors, it may skew assays dependent on DAAO activity or chiral chromatography.

  • Method: Chiral HPLC (e.g., using a Crownpak CR(+) column) is the gold standard for verifying the racemic nature.

Synthesis Origin (The Strecker Route)

Understanding the synthesis helps in troubleshooting impurities. DL-Leucine-1-13C is typically synthesized via the Strecker Synthesis :

  • Precursor: Isovaleraldehyde (3-methylbutanal).

  • Label Source: Potassium Cyanide (

    
    ) or Sodium Cyanide (
    
    
    
    ).
  • Process: The aldehyde reacts with ammonia and labeled cyanide to form an aminonitrile, which is hydrolyzed to the amino acid.

  • Impurity Profile: Look for residual isovaleraldehyde or hydrolysis byproducts in the COA.

Part 2: Global Supply Chain & Availability

The market for DL-Leucine-1-13C is highly consolidated.

Primary Confirmed Supplier

Cambridge Isotope Laboratories (CIL) is the dominant manufacturer for this specific racemic isotopologue.

  • Catalog Number: CLM-207 (Note: Some regional distributors may list variations like CLM-204; always verify "DL" prefix).

  • Specification: DL-Leucine (1-13C, 99%).[1][2][3][4]

  • Pack Sizes: Typically 0.1g, 0.25g, 1g.

  • Status: Often in stock, but low inventory turnover compared to L-Leucine.

Secondary & Custom Suppliers

Most other major vendors (Sigma-Aldrich/Merck, CDN Isotopes) list the L-isomer (e.g., Sigma Cat# 490059) as their primary stock.

  • Sigma-Aldrich: Often lists DL-Leucine-d10 (Deuterated) but not 1-13C as a standard catalog item. They may source CLM-207 via CIL for customers upon request.

  • CDN Isotopes: Lists DL-Leucine-1-13C in full catalogs, but availability often requires inquiry.

Sourcing Decision Matrix

Use the following logic to determine your procurement path:

SourcingStrategy Start Need DL-Leucine-1-13C CheckCIL Check CIL (Cat# CLM-207) Start->CheckCIL InStock In Stock? CheckCIL->InStock BuyCIL Procure CLM-207 InStock->BuyCIL Yes CheckAlt Check Sigma/CDN (Inquire Status) InStock->CheckAlt No EvalApp Evaluate Application CheckAlt->EvalApp Unavailable UseL Use L-Leucine-1-13C (If chirality is irrelevant) EvalApp->UseL Standard LC-MS (Achiral) Custom Request Custom Synthesis (High Cost/Lead Time) EvalApp->Custom Chiral Study Required

Figure 1: Strategic sourcing decision tree for DL-Leucine-1-13C. Prioritize CIL CLM-207; consider L-isomer substitution if experimental design permits.

Part 3: Procurement & Verification Protocol

To ensure scientific integrity, every batch received must undergo a "Self-Validating" QC process. Do not rely solely on the Certificate of Analysis (COA).

Step 1: Incoming Inspection
  • Verify Label: Ensure the label explicitly states DL -Leucine. A common error is shipping L-Leucine (Cat# CLM-468) instead.

  • Check CAS Number:

    • L-Leucine-1-13C: 74292-94-7[3][5][6][7]

    • DL-Leucine-1-13C: (Often shares CAS with L-labeled or has a generic labeled CAS; rely on chemical name and specific rotation data).

    • Note: Unlabeled DL-Leucine CAS is 328-39-2.

Step 2: Rapid Validation (The "Zero-Cost" Check)

If you have access to a polarimeter:

  • Protocol: Dissolve sample in 5M HCl (c=2).

  • Expected Result: Specific Rotation

    
     should be   (or very close to zero).
    
  • Failure Mode: A positive rotation (+14.5° to +16.0°) indicates you received L-Leucine .

Step 3: Mass Spectrometry Validation (Workflow)

For researchers using this as an Internal Standard (ISTD), the mass shift must be confirmed.

QC_Workflow Sample Received DL-Leucine-1-13C Prep Derivatization (e.g., FMOC or Butyl ester) OR Direct Infusion Sample->Prep MS_Run Run MS (ESI+) Prep->MS_Run Data Analyze Spectra MS_Run->Data Pass PASS: M+1 Peak Dominant M+0 < 1% Data->Pass Expected m/z Fail_Enrich FAIL: M+0 > 1% (Low Enrichment) Data->Fail_Enrich High Unlabeled Fail_Chem FAIL: Unexpected Adducts (Impurity) Data->Fail_Chem Wrong Mass

Figure 2: Quality Control workflow to validate isotopic enrichment and chemical identity upon receipt.

Part 4: Application Context[8][9][10]

Why use DL instead of L?
  • Cost Efficiency: In some synthesis routes, producing the racemic mixture is cheaper than isolating the pure L-isomer, making DL a cost-effective internal standard for total Leucine quantification where the MS method does not separate enantiomers.

  • Carrier Effect: In proteomics, a "heavy" DL-Leucine spike can act as a carrier to prevent adsorption losses of endogenous L-Leucine during sample prep, assuming the binding sites are not stereospecific.

  • D-Amino Acid Oxidase (DAAO) Studies: DL-Leucine-1-13C is the substrate of choice when studying the kinetics of DAAO, as the D-isomer is selectively oxidized to the

    
    -keto acid (which retains the 1-13C label), while the L-isomer remains unchanged.
    

References

  • Cambridge Isotope Laboratories. Stable Isotope-Labeled Products for Metabolic Research Catalog. (Catalog Number CLM-207).[1][2][4] Retrieved from

  • Sigma-Aldrich (Merck). Product Specification: L-Leucine-1-13C (Cat No. 490059). (Used for comparison of stock availability). Retrieved from

  • BOC Sciences. 13C Labeled Amino Acids: Technical Guide. Retrieved from

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Leucine-1-13C. Retrieved from

Sources

An In-depth Technical Guide to the Safe Handling of ¹³C Labeled Compounds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the essential safety and handling protocols for ¹³C labeled compounds, designed for researchers, scientists, and professionals in drug development. By integrating established safety principles with practical, field-proven insights, this document serves as an authoritative resource for ensuring laboratory safety and experimental integrity.

Introduction: The Nature of ¹³C Labeled Compounds

Carbon-13 (¹³C) is a stable, non-radioactive isotope of carbon.[1][2] Compounds enriched with ¹³C are chemically identical to their unlabeled counterparts, with a slight increase in mass.[2] This unique property makes them invaluable tools in a wide array of scientific disciplines, including metabolic tracing, drug metabolism studies, and quantitative analysis using mass spectrometry.[2][3][4] The key advantage of using stable isotopes like ¹³C is the absence of radiation and environmental pollution, which are concerns with radioactive isotopes.[2]

The safety protocols for ¹³C labeled compounds are therefore not based on radiological hazards, but are dictated by the chemical and toxicological properties of the molecule itself.[5] Health and safety data for labeled compounds are generally assumed to be similar or identical to the corresponding unlabeled compound.[5] This guide will elaborate on the best practices for handling these valuable research materials, ensuring both personnel safety and the preservation of sample integrity.

Core Principle: Chemical Hazard Dictates Precaution

The foundational principle for handling ¹³C labeled compounds is straightforward: the primary risks are chemical, not radiological. Unlike their radioactive counterparts (e.g., ¹⁴C-labeled compounds), ¹³C compounds do not emit ionizing radiation and require no specialized radiological handling or disposal procedures.[1][]

The safety measures required for a ¹³C labeled compound are therefore identical to those for the same compound without isotopic enrichment. For instance, if the unlabeled compound is a known carcinogen, the ¹³C labeled version must be handled with the same level of caution, including the use of appropriate personal protective equipment (PPE) and containment facilities.

Hazard Identification and Risk Assessment

A thorough risk assessment is a mandatory prerequisite for handling any chemical, including ¹³C labeled compounds. This process involves identifying potential hazards and implementing appropriate control measures.

The Central Role of the Safety Data Sheet (SDS)

The primary source of information for hazard identification is the Safety Data Sheet (SDS) for the unlabeled parent compound. The SDS provides comprehensive information on:

  • Hazards Identification: Physical and health hazards, including flammability, reactivity, toxicity, and carcinogenicity.[5][7]

  • First-Aid Measures: Procedures for inhalation, skin/eye contact, and ingestion.[7][8]

  • Handling and Storage: Recommended procedures for safe handling and appropriate storage conditions.[9][10]

  • Personal Protective Equipment (PPE): Specifications for respiratory, hand, eye, and body protection.[9]

  • Toxicological Information: Data on acute and chronic health effects.[7]

Regulatory frameworks such as the Occupational Safety and Health Administration's (OSHA) Hazard Communication Standard and the European Chemicals Agency's (ECHA) Classification, Labelling and Packaging (CLP) Regulation mandate the availability and content of SDSs.[11][12][13]

Experimental Workflow for Risk Assessment

A systematic risk assessment should be conducted before any new experimental protocol involving a ¹³C labeled compound is initiated.

Step-by-Step Risk Assessment Protocol:

  • Obtain the SDS: Secure the most recent version of the SDS for the corresponding unlabeled compound.

  • Identify Hazards: Carefully review Section 2 of the SDS to understand the specific physical and health hazards.

  • Evaluate Exposure Potential: Consider the physical form of the compound (solid, liquid, gas), the quantity being used, and the nature of the experimental procedures (e.g., weighing, dissolving, heating).

  • Implement Control Measures: Based on the identified risks, determine the necessary control measures. This includes selecting the appropriate PPE, determining if a fume hood or other ventilated enclosure is required, and establishing safe work practices.

  • Plan for Emergencies: Review the first-aid and accidental release measures outlined in the SDS. Ensure that the necessary spill kits and emergency equipment are readily available.

  • Document the Assessment: Record the findings of the risk assessment and the implemented safety protocols. This documentation is a key component of a laboratory's Chemical Hygiene Plan as required by OSHA.

RiskAssessmentWorkflow cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_action Action Phase start Start: New Experiment with ¹³C Compound obtain_sds Obtain SDS for Unlabeled Compound start->obtain_sds identify_hazards Identify Physical & Health Hazards (SDS Section 2) obtain_sds->identify_hazards Review evaluate_exposure Evaluate Exposure Potential (Quantity, Form) identify_hazards->evaluate_exposure implement_controls Implement Control Measures (PPE, Fume Hood) evaluate_exposure->implement_controls Mitigate plan_emergency Plan Emergency Procedures (Spills, First Aid) implement_controls->plan_emergency document_assessment Document Risk Assessment plan_emergency->document_assessment end End: Safe Experimental Procedure Established document_assessment->end Proceed with Experiment

Caption: Risk Assessment Workflow for ¹³C Labeled Compounds.

General Handling and Personal Protective Equipment (PPE)

Adherence to standard laboratory safety practices is paramount. The specific PPE required will depend on the hazards of the unlabeled compound as detailed in its SDS.

Physical Form Recommended Minimum PPE Engineering Controls
Crystalline Solid/Powder Safety glasses, lab coat, nitrile gloves.Use a chemical fume hood or ventilated balance enclosure when weighing to prevent inhalation of fine particulates.[5]
Non-volatile Liquid Safety glasses or goggles, lab coat, nitrile gloves.Work in a well-ventilated area. A chemical fume hood is recommended for larger quantities or if splashes are a risk.[9]
Volatile Liquid Chemical splash goggles, lab coat, appropriate chemical-resistant gloves.All handling must be performed in a certified chemical fume hood.
Gas Safety glasses.Handled in a closed system with appropriate regulators and leak detection. Ensure adequate ventilation.[8]

Key Handling Protocols:

  • Avoid Inhalation: Always handle powders and volatile liquids in a fume hood or other ventilated enclosure.[5][9]

  • Prevent Contact: Wear appropriate gloves and a lab coat to prevent skin contact. Wash hands thoroughly after handling.[5][7]

  • Eye Protection: Wear safety glasses or goggles at all times in the laboratory.[7][9]

  • Labeling: Ensure all containers of ¹³C labeled compounds are clearly labeled with the chemical identity and any appropriate hazard warnings, in accordance with OSHA's labeling requirements.[11][14]

Storage and Stability

The storage conditions for ¹³C labeled compounds are dictated by the stability of the molecule, not the isotopic label. Improper storage can lead to degradation, compromising experimental results.

Compound Class Storage Temperature Atmosphere Light Conditions
General Organics Room Temperature or as specified on the Certificate of AnalysisInert atmosphere (Argon or Nitrogen) if sensitive to oxidation or moistureProtect from light by using amber vials or storing in the dark.
Biomolecules (e.g., amino acids, sugars) -20°C or -80°CInert atmosphere; desiccatedProtect from light.
Hygroscopic Compounds As specifiedDesiccated, inert atmosphereProtect from light.

Best Practices for Storage:

  • Follow Supplier Recommendations: Always adhere to the storage conditions provided by the manufacturer on the product data sheet or Certificate of Analysis.

  • Inert Atmosphere: For sensitive compounds, flush the vial with an inert gas like argon or nitrogen before sealing.

  • Low Temperature: For compounds prone to degradation, storage at low temperatures (-20°C or -80°C) is recommended to slow down decomposition processes.[1]

  • Protect from Light: Many organic compounds are light-sensitive. Store them in amber vials or in a dark location.[1]

Waste Disposal

A critical point of understanding is that ¹³C labeled compounds are not radioactive waste.[1][] Their disposal should follow the same procedures as for their unlabeled chemical counterparts.

Waste Disposal Protocol:

  • Segregation: Do not mix ¹³C labeled chemical waste with radioactive waste. This is a common and costly error.

  • Characterization: The waste must be characterized based on its chemical properties (e.g., flammable, corrosive, toxic).

  • Containerization: Use appropriate, labeled chemical waste containers. The label must clearly identify all chemical constituents.[15]

  • Local Regulations: Dispose of the waste in accordance with your institution's and local environmental regulations for chemical waste.

WasteDisposalDecision start Waste Generated (Contains ¹³C Compound) is_radioactive Is the waste radioactive? start->is_radioactive not_radioactive No (¹³C is a stable isotope) is_radioactive->not_radioactive False characterize_waste Characterize Waste Based on Chemical Properties (Flammable, Corrosive, etc.) not_radioactive->characterize_waste segregate_waste Segregate and Containerize as Chemical Waste characterize_waste->segregate_waste label_container Label Container with all Chemical Constituents segregate_waste->label_container dispose_local Dispose According to Institutional/Local Chemical Waste Regulations label_container->dispose_local

Caption: Waste Disposal Decision Tree for ¹³C Labeled Compounds.

Emergency Procedures

In the event of an emergency, the procedures outlined in the SDS for the unlabeled compound should be followed.

  • Skin Contact: Wash the affected area with soap and water. Seek medical attention if irritation develops.[7]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.[7][9]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5][7][9]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical advice.[7]

  • Spills: Evacuate the area. Wear appropriate PPE and contain the spill using an inert absorbent material. Clean the area and dispose of the waste as hazardous chemical waste.

Conclusion

The safe and effective use of ¹³C labeled compounds hinges on a fundamental principle: their handling is governed by the inherent chemical properties of the molecule, not the isotopic label. By diligently consulting the Safety Data Sheet of the parent compound, conducting thorough risk assessments, and adhering to standard chemical safety protocols for handling, storage, and disposal, researchers can confidently and safely leverage these powerful tools in their scientific pursuits. The absence of radioactivity simplifies handling and disposal, but it does not diminish the importance of rigorous chemical safety practices.

References

  • Carbon-13 (C-13)
  • CARBON-13C - Safety D
  • CARBON (AMORPHOUS) (13C, 99%) 95% PURE - Safety Data Sheet.
  • 13C Labeled Compounds. Isotope Science / Alfa Chemistry.
  • Specific Instruction for Isotope Research Waste.
  • How To Store And Dispose Of Radiolabeled Compounds. Moravek, Inc.
  • How To Properly Store Your Radiolabeled Compounds. Moravek.
  • RADIOACTIVE WASTE MANAGEMENT. Columbia University Research.
  • MCE Isotope-Labeled Compounds Handbook. MedChemExpress.
  • 13C-Stable Isotope Labeling. University of North Texas Research.
  • Guidance for identification and naming of substances under REACH and CLP. European Chemicals Agency (ECHA).
  • Hazard Communication Standard: Labels and Pictograms.
  • 13C Labeled internal standards. LIBIOS.
  • carbon-13 gas safety d
  • How to Dispose the Waste
  • CLP - Guidance Documents. European Chemicals Agency (ECHA).
  • Isotope Labeling Services and Capabilities.
  • Preparation of uniformly labelled 13C- and 15N-plants using customised growth chambers.
  • Labeling strategies for 13C-detected aligned-sample solid-state NMR of proteins.
  • NIH Waste Disposal Guide 2022.
  • Laboratory Safety Labeling and Transfer of Chemicals.
  • Introduction to ECHA's guidance on new CLP hazard classes. European Chemicals Agency (ECHA).
  • Carbon 13C Dioxide (Rev 4)
  • OSHA Standards for Biological Laboratories.
  • EU - ECHA Published a Guidance for Identification and Naming of Substances under REACH and CLP Regul

Sources

Methodological & Application

Protocol for measuring protein synthesis with DL-Leucine-1-13C

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for measuring the Fractional Synthesis Rate (FSR) of tissue proteins—specifically skeletal muscle—using DL-Leucine-1-13C . While L-Leucine-1-13C is the industry standard for metabolic tracing, the use of the racemic mixture (DL) presents unique kinetic considerations.

This protocol utilizes the Precursor-Product Model , relying on the measurement of


-Ketoisocaproate (KIC)  enrichment in plasma as the validated surrogate for the intracellular Leucyl-tRNA pool. This approach is critical when using DL-tracers to mitigate errors arising from the differential transport and metabolism of the D-isomer.

Key Applications:

  • Skeletal Muscle Protein Synthesis (MPS) in response to exercise or nutrition.

  • Drug development studies targeting sarcopenia or cachexia.

  • Comparative protein turnover analysis in pre-clinical models.

Scientific Foundation & Experimental Logic

The Tracer Choice: DL- vs. L-Leucine

Protein synthesis enzymes (tRNA synthetases) are stereospecific for L-Leucine . The D-Leucine component of your tracer is not directly incorporated into protein.

  • The Challenge: Measuring plasma "Total Leucine" enrichment via standard achiral GC-MS will yield an average of the active (L) and inactive (D) pools, potentially underestimating the true precursor enrichment available for synthesis.

  • The Solution (The KIC Proxy): Intracellular L-Leucine is in rapid equilibrium with its transamination product,

    
    -Ketoisocaproate (KIC) . Since the keto-acid loses the chiral alpha-carbon during transamination, the plasma KIC pool integrates the metabolic flux more centrally. Monitoring [1-13C]KIC  provides a more stable and representative proxy for the true intracellular precursor pool (Leucyl-tRNA) than plasma leucine itself.
    
Metabolic Pathway Visualization

Leucine_Metabolism Infusion Tracer Infusion (DL-Leucine-1-13C) Plasma_L Plasma L-Leucine (Active) Infusion->Plasma_L Plasma_D Plasma D-Leucine (Inactive) Infusion->Plasma_D Intra_L Intracellular L-Leucine Plasma_L->Intra_L Transport KIC α-KIC Pool (Measured Surrogate) Plasma_D->KIC DAAO (Deamination) tRNA Leucyl-tRNA (True Precursor) Intra_L->tRNA Charging Intra_L->KIC BCAT (Rev) Protein Muscle Protein (Product) tRNA->Protein Synthesis (FSR) KIC->Intra_L Re-amination Oxidation Oxidation (13CO2) KIC->Oxidation BCKDH

Figure 1: Metabolic fate of DL-Leucine. Note that KIC serves as the central integration point for enrichment measurement, bypassing the D-isomer inactivity issue.

Experimental Protocol

Materials & Reagents
  • Tracer: DL-Leucine-1-13C (99 atom % 13C).

  • Derivatization Reagent: MTBSTFA (N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide) + 1% TBDMCS.

  • Solvents: Acetonitrile (ACN), Ethyl Acetate, Methylene Chloride (GC grade).

  • Acids: 50% Acetic Acid, 6N HCl.

  • Cation Exchange Resin: AG 50W-X8 (100-200 mesh).

Subject Preparation & Infusion (Clinical/Pre-Clinical)
  • State: Subjects should be in a post-absorptive state (overnight fast) to establish a steady baseline.

  • Catheterization:

    • Line 1 (Antecubital vein): Tracer infusion.[1][2][3][4][5]

    • Line 2 (Contralateral hand vein): Heated ("arterialized") blood sampling.

  • Infusion Protocol (Primed Continuous Infusion):

    • Prime: Bolus injection of DL-Leucine-1-13C (e.g., 1.0 mg/kg) to rapidly achieve isotopic equilibrium.

    • Continuous Infusion: Immediately follow with constant rate infusion (e.g., 1.0 mg/kg/h) for 3–6 hours.

    • Goal: Achieve a steady-state plasma enrichment (Plateau) of ~4–6% Tracer-to-Tracee Ratio (TTR).

Sampling Timeline
Time (min)ActivitySample TypePurpose
-10Baseline SampleBlood & BiopsyBackground enrichment (Natural Abundance)
0Start Infusion-Initiate Prime + Constant Rate
120Steady State CheckBloodVerify KIC enrichment plateau
180Biopsy 1 Muscle TissueInitial Protein Enrichment (

)
180-240Frequent SamplingBlood (q15 min)Average Precursor Enrichment (

)
240Biopsy 2 Muscle TissueFinal Protein Enrichment (

)

Sample Processing (The "Expertise" Phase)

This section describes the separation of the Precursor Pool (Plasma) and the Product Pool (Muscle Protein) .

Plasma Processing (Precursor: KIC)
  • Precipitation: Mix 200 µL plasma with 200 µL 100% Ethanol or 50% Acetic Acid to precipitate proteins. Centrifuge at 10,000 x g for 10 min.

  • Extraction: Collect supernatant. (Note: KIC is a keto-acid and does not require cation exchange cleaning if using the specific oximation/silylation method, but standard amino acid prep requires isolation).

  • Derivatization (KIC-tBDMS):

    • Dry the supernatant under nitrogen.

    • Add 50 µL MTBSTFA + 50 µL Acetonitrile.

    • Incubate at 70°C for 30 minutes .

    • Chemistry: This forms the t-BDMS derivative of KIC (and Leucine).

Muscle Tissue Processing (Product: Bound Leucine)
  • Homogenization: Homogenize ~20-50 mg wet muscle in 500 µL 10% TCA (Trichloroacetic acid).

  • Separation: Centrifuge (4,000 x g, 15 min).

    • Supernatant: Contains intracellular free amino acids (Save if intracellular enrichment is desired).

    • Pellet: Contains bound proteins.[6]

  • Washing: Wash pellet 3x with 10% TCA to remove all traces of free tracer.

  • Hydrolysis: Resuspend pellet in 2 mL 6N HCl . Heat at 110°C for 24 hours . This breaks peptide bonds, releasing bound L-Leucine-1-13C.

  • Purification: Dry the hydrolysate. Re-dissolve in 0.1N HCl and pass through cation exchange columns (AG 50W-X8). Elute amino acids with 4M NH4OH. Dry under vacuum.

  • Derivatization: React with MTBSTFA (same conditions as plasma) to form Leucine-tBDMS .

GC-MS Analysis & Data Acquisition

Instrument: Gas Chromatograph coupled to Single Quadrupole Mass Spectrometer (e.g., Agilent 5977 or Thermo ISQ). Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

Mass Spectrometry Parameters (SIM Mode)

We monitor the fragment ions corresponding to the loss of the tert-butyl group [M-57].

AnalyteDerivativeTarget Ion (m/z)Description
Leucine t-BDMS302 Tracee (M+0)
303 Tracer (M+1)
KIC t-BDMS-quinoxalinol*232 Tracee (M+0)
233 Tracer (M+1)

(Note: If analyzing KIC directly as t-BDMS without quinoxalinol prep, ions are typically m/z 301/302 for the enol-TMS ether).

Calculation of Enrichment

Calculate the Atom Percent Excess (APE) or Tracer-to-Tracee Ratio (TTR) using the peak areas of the M+0 and M+1 ions.



Calculation: Fractional Synthesis Rate (FSR)

The FSR represents the percentage of the protein pool synthesized per unit time (%/hour).



Where:

  • 
     : Enrichment (APE) of protein-bound Leucine at time 2 and time 1.
    
  • 
     : Average enrichment (APE) of the precursor (Plasma KIC) during the incorporation period.
    
  • 
     : Time interval between biopsies (in hours).
    

Self-Validation Check:

  • Ensure

    
     is stable (steady state) during the sampling window.
    
  • Ensure

    
     significantly (signal-to-noise ratio > 10).
    

References

  • Wolfe, R. R., & Chinkes, D. L. (2005). Isotope Tracers in Metabolic Research: Principles and Practice of Kinetic Analysis. Wiley-Liss.

  • Watt, P. W., et al. (1991). "alpha-Ketoisocaproate: a useful therapeutic agent?" Proceedings of the Nutrition Society.

  • Schwenk, W. F., et al. (1984). "Use of t-butyldimethylsilylation in the gas chromatographic/mass spectrometric analysis of physiologic compounds found in plasma and urine." Analytical Biochemistry.

  • Smith, K., et al. (2011). "Tracer selection for in vivo measurement of human muscle protein synthesis." Current Opinion in Clinical Nutrition & Metabolic Care.

  • Wilkinson, D. J., et al. (2014). "A new method to measure muscle protein synthesis in humans by endogenously introduced d9-leucine and using blood for precursor enrichment determination." Physiological Reports.

Sources

Application Note: Metabolic Flux Analysis Using DL-Leucine-1-13C in Mammalian Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a rigorous, high-fidelity technical guide for using DL-Leucine-1-13C in metabolic flux analysis. It addresses the specific challenges posed by the racemic mixture (DL) and the C1-label position, ensuring experimental validity.

Part 1: Strategic Overview & Mechanistic Basis

The "DL" and "C1" Distinctives

Using DL-Leucine-1-13C presents a unique set of opportunities and confounding variables compared to the standard L-Leucine-U-13C.[1] Success requires navigating two critical factors:

  • The Racemic Constraint (DL-Form): Mammalian ribosomes are stereoselective; they exclusively incorporate L-Leucine into nascent proteins.[1] The D-Leucine isomer is generally excluded from protein synthesis but competes for transport via the LAT1 (SLC7A5) transporter. Consequently, the effective tracer concentration for protein synthesis is only 50% of the total DL input.

  • The C1-Label Fate: The 1-13C (carboxyl) label has a binary fate:

    • Anabolic (Protein Synthesis): The label is retained in the peptide bond.

    • Catabolic (Oxidation): The label is lost as

      
        during the conversion of 
      
      
      
      -Ketoisocaproate (KIC) to Isovaleryl-CoA by the BCKDH complex.
    • Implication: Unlike Uniformly labeled (U-13C) tracers, 1-13C Leucine does not label downstream TCA cycle intermediates (like citrate or glutamate). This makes it the "gold standard" for specifically isolating oxidation rates and protein synthesis rates without signal dilution into the central carbon pool.

Mechanistic Pathway Map

The following diagram illustrates the divergent fates of the L and D isomers and the specific loss of the C1 label.

LeucineFlux Ext_DL Extracellular DL-Leucine-1-13C LAT1 LAT1 Transporter (SLC7A5) Ext_DL->LAT1 Uptake Int_L Intracellular L-Leucine-1-13C LAT1->Int_L High Affinity Int_D Intracellular D-Leucine-1-13C LAT1->Int_D Competition Protein Protein Biomass (Retains 13C) Int_L->Protein Translation (Major Flux) KIC α-Ketoisocaproate (KIC-1-13C) Int_L->KIC BCAT (Reversible) Int_D->KIC Oxidation (If DAO present) BCKDH BCKDH Complex KIC->BCKDH Decarboxylation Isoval Isovaleryl-CoA (Unlabeled) BCKDH->Isoval C2-C6 skeleton CO2 13-CO2 (Gas Phase) BCKDH->CO2 C1 Release (Oxidation Metric) DAO D-Amino Acid Oxidase (DAO)

Caption: Divergent metabolic fates of DL-Leucine-1-13C. Note that D-Leucine may contribute to the KIC pool (and thus CO2) if DAO is active, but only L-Leucine enters the protein pool.[1]

Part 2: Experimental Protocols

Protocol A: Measuring Protein Synthesis (Anabolic Flux)

Objective: Determine the Fractional Synthesis Rate (FSR) of cellular protein. Method: GC-MS analysis of TBDMS-derivatized protein hydrolysates.

1. Tracer Media Preparation
  • Base Media: Use custom DMEM/RPMI lacking Leucine.

  • Tracer Addition: Add DL-Leucine-1-13C to a final concentration of 0.4 mM to 0.8 mM (physiological).

    • Correction Factor: Ensure the L-Leucine concentration matches your control conditions.[1] If your standard media uses 0.8 mM L-Leu, you must add 1.6 mM DL-Leu (providing 0.8 mM L-Leu) or supplement with unlabeled L-Leu.[1]

    • Dialyzed FBS: Use dialyzed FBS to remove endogenous unlabeled leucine which would dilute the specific enrichment.

2. Cell Incubation
  • Seed cells (e.g.,

    
     cells/well in 6-well plates).
    
  • Wash cells 2x with warm PBS to remove residual amino acids.

  • Add Tracer Media and incubate for 2–4 hours (Linear phase of incorporation).

  • Stop Reaction: Aspirate media; wash cells 3x with ice-cold PBS.

3. Sample Processing (Hydrolysis)[2]
  • Precipitation: Add 500 µL 10% Trichloroacetic Acid (TCA) . Incubate 15 min on ice.

  • Wash: Centrifuge (14,000 x g, 5 min). Discard supernatant (contains free amino acids). Wash pellet 2x with 5% TCA, then 2x with Acetone (to remove lipids). Air dry.

  • Hydrolysis: Resuspend pellet in 200 µL 6 M HCl . Incubate at 110°C for 18–24 hours in a sealed, high-quality glass vial (e.g., Wheaton).

  • Drying: Evaporate HCl under a nitrogen stream at 60°C until completely dry.

4. GC-MS Derivatization (TBDMS Method)

The TBDMS derivative is chosen because the [M-57] fragment retains the C1 carboxyl carbon.[1]

  • Add 50 µL Acetonitrile .

  • Add 50 µL MTBSTFA + 1% TBDMCS (Derivatizing reagent).

  • Incubate at 70°C for 60 minutes .

  • Transfer to GC vial with insert.

5. GC-MS Acquisition Parameters
  • Column: DB-5MS or equivalent (30m x 0.25mm).[1]

  • Carrier Gas: Helium, 1 mL/min.

  • Temperature Program: 100°C (1 min) -> 20°C/min -> 300°C.

  • SIM Mode (Selected Ion Monitoring):

    • Target Ion (m/z 302): Corresponds to the [M-57]

      
       fragment (Loss of tert-butyl) for unlabeled L-Leucine (di-TBDMS).[1]
      
    • Tracer Ion (m/z 303): Corresponds to [M-57]

      
       for Leucine-1-13C.[1]
      
    • Note: Verify the exact mass with a standard. The [M-57] fragment includes the entire amino acid backbone, preserving the C1 label. Do not use the [M-159] fragment (loss of COOTBDMS), as it loses the label.

Protocol B: Measuring Leucine Oxidation (Catabolic Flux)

Objective: Quantify the flux through the BCKDH complex by trapping


.
Requirement:  Isotope Ratio Mass Spectrometry (IRMS) or GasBench-MS.[1]
1. Experimental Setup
  • Use sealed culture flasks or wells with a rubber septum cap.

  • Center Well: Inside the flask, suspend a small "bucket" or center well containing a CO2 trap (e.g., a piece of filter paper soaked in 200 µL 1M NaOH or Hyamine Hydroxide).

2. Incubation & Trapping
  • Incubate cells with DL-Leucine-1-13C media (sealed system) for 4 hours.

  • Acidification: Inject 200 µL of 2 M Perchloric Acid (PCA) through the septum into the media (do not splash the trap). This stops metabolism and drives dissolved bicarbonate into the gas phase as CO2.

  • Capture: Incubate for 60 minutes at room temperature to allow complete CO2 transfer to the alkaline trap.

3. Measurement
  • Stable Isotope (13C): Transfer the trap solution to an Exetainer vial. Acidify again on the IRMS interface (GasBench) to release CO2 for mass spectrometric analysis of the

    
     ratio (delta value).
    
  • Note: If using DL-Leucine, be aware that D-Leucine oxidation (via DAO) will contribute to this signal.[1] Use a specific DAO inhibitor (e.g., sodium benzoate) in a control group to distinguish L- vs D-oxidation if necessary.[1]

Part 3: Data Analysis & The "Chirality Correction"

Calculating Precursor Enrichment (The DL Trap)

In standard MFA, Precursor Enrichment (


) is measured from the intracellular free amino acid pool. However, with DL-Leucine:
  • Measured Enrichment (

    
    ):  GC-MS measures both L and D isomers indistinguishably (unless using a chiral column).
    
  • Active Enrichment (

    
    ):  Only L-Leucine is incorporated.[1]
    

The Correction Equation: If you assume D-Leucine is transported but not incorporated, and you use a non-chiral column, you must calculate the theoretical


 based on your media formulation, or correct the measured value.


Where:

  • 
     = 0.5 
    
    
    
    Concentration of DL-Leucine-1-13C added.[1]
  • 
     = (0.5 
    
    
    
    [DL-Tracer]) + [Unlabeled L-Leu in base media].
Fractional Synthesis Rate (FSR)


  • 
    : Enrichment of Leucine in the hydrolyzed protein pool (m+1 / total).
    
  • 
    : The Corrected  L-Leucine enrichment (
    
    
    
    ) or the enrichment of KIC (which is derived only from L-Leu and D-Leu converted to KIC). Pro-Tip: Using KIC enrichment (measured via GC-MS of media/lysate) is often more accurate as it represents the true intracellular pool available for charging tRNA.[1]

Part 4: Summary Data Tables

Table 1: Troubleshooting Common Artifacts

ArtifactCauseSolution
Low M+1 Signal Loss of C1 during derivatizationUse TBDMS derivative and monitor [M-57] ion. Avoid derivatives that decarboxylate.
Underestimated FSR Dilution by endogenous L-LeuUse dialyzed FBS; verify intracellular precursor enrichment (KIC).
High Background Oxidation D-Leucine oxidation by DAORun a control with unlabeled D-Leucine or DAO inhibitor to quantify background.[1]
Inconsistent Uptake Competition with D-IsomerEnsure total Leucine (L+D) does not saturate LAT1 transporters (

).

References

  • Wolfe, R. R., & Chinkes, D. L. (2005). Isotope Tracers in Metabolic Research: Principles and Practice of Kinetic Analysis. Wiley-Liss.[1] (The foundational text for tracer kinetics and FSR calculations).

  • Schwenk, W. F., et al. (1984). "Use of t-butyldimethylsilylation in the gas chromatographic/mass spectrometric analysis of physiologic compounds found in plasma and urine." Analytical Biochemistry, 141(1), 101-109. (Establishes TBDMS method for amino acids).

  • Nair, K. S., et al. (1988). "Leucine incorporation into mixed skeletal muscle protein in humans." American Journal of Physiology-Endocrinology and Metabolism. (Validation of Leucine-1-13C for protein synthesis).

  • Verrey, F., et al. (2004). "CATs and HATs: the SLC7 family of amino acid transporters." Pflügers Archiv, 447(5), 532-542. (Details LAT1 stereoselectivity and transport kinetics).

Sources

Isotopic labeling strategies for studying amino acid metabolism.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution Isotopic Labeling Strategies for Dissecting Amino Acid Metabolism

Executive Summary

Amino acid (AA) metabolism is not merely a system of building blocks for protein synthesis; it is a dynamic signaling network driving energy production, nucleotide synthesis, and redox homeostasis. Static measurements of metabolite abundance often fail to capture the rate of pathway activity (flux). This Application Note details a rigorous workflow for Stable Isotope Resolved Metabolomics (SIRM) , utilizing


C and 

N tracers to map metabolic fate. We provide a validated protocol for tracking glutamine and glucose anaplerosis in mammalian cells using HILIC-LC-MS/MS, emphasizing the critical, often-overlooked steps of quenching and natural abundance correction.

Strategic Experimental Design

Before pipetting, the tracer must be matched to the biological question. A common error is selecting a tracer that dilutes the signal before reaching the target pathway.

Table 1: Tracer Selection Matrix for Amino Acid Profiling
Biological QuestionRecommended TracerRationale
Central Carbon Flux [U-

C

]-Glucose
Tracks glycolysis feeding into Serine/Glycine (One-Carbon metabolism) and Alanine via Pyruvate.
TCA Anaplerosis [U-

C

]-Glutamine
The gold standard for measuring Glutaminolysis. Tracks carbon entry into the TCA cycle via

-Ketoglutarate (

-KG).
Nitrogen Routing [

-

N]-Glutamine
Specifically tracks the amine group transfer (transamination) to Aspartate, Alanine, and nucleotides, separating N-flux from C-flux.
Reductive Carboxylation [1-

C]-Glutamine
Distinguishes oxidative TCA cycling from reductive carboxylation (critical in hypoxic tumor environments).

Experimental Workflow: The "Cold-Quench" Protocol

Scientific Integrity Note: The turnover rate of intracellular amino acids can be less than 10 seconds. The most critical variable in this protocol is the speed of metabolism quenching. Washing cells with warm PBS induces metabolic stress and artifactual flux.

Reagents & Materials
  • Tracer Media: Glucose/Glutamine-free DMEM/RPMI supplemented with [U-

    
    C] tracer and Dialyzed FBS  (Essential to remove background unlabeled amino acids).
    
  • Quenching/Extraction Solvent: 80% Methanol / 20% Water (LC-MS Grade), pre-chilled to -80°C .

  • Internal Standard (IS): L-Norvaline or

    
    C-labeled algal amino acid mix (added to extraction solvent).
    
Step-by-Step Protocol
  • Steady-State Labeling:

    • Seed cells (e.g.,

      
       per 10cm dish).
      
    • Replace standard media with Tracer Media .

    • Incubate for 24 hours (or 3 doubling times) to achieve isotopic steady state.

  • Rapid Quenching (The "0-Second" Rule):

    • Place the culture dish on a bed of dry ice.

    • Immediately aspirate media.

    • Do not wash with PBS. (Washing leaks polar amino acids).

    • Immediately add 1.0 mL of -80°C Extraction Solvent .

  • Extraction:

    • Incubate plate at -80°C for 15 minutes to precipitate proteins.

    • Scrape cells into the cold methanol on dry ice.

    • Transfer suspension to a pre-chilled microcentrifuge tube.

    • Vortex vigorously for 30 seconds.

    • Centrifuge at 14,000

      
       for 10 minutes at 4°C.
      
  • Sample Preparation:

    • Transfer supernatant to a new glass vial.

    • Dry under nitrogen gas flow at 30°C (Avoid high heat to prevent oxidation).

    • Reconstitute in 50

      
      L Acetonitrile:Water (1:1 v/v) for LC-MS injection.
      

Analytical Workflow: HILIC-LC-MS/MS

Reverse-phase chromatography (C18) retains polar amino acids poorly. Hydrophilic Interaction Liquid Chromatography (HILIC) is required for robust separation of amino acids and their isomers (e.g., Leucine vs. Isoleucine).

LC Conditions
  • Column: Waters XBridge Amide or SeQuant ZIC-pHILIC (

    
     mm, 3.5 
    
    
    
    m).
  • Mobile Phase A: 20 mM Ammonium Acetate, 20 mM Ammonium Hydroxide in Water (pH 9.0).

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: 85% B to 30% B over 15 minutes.

MS Settings (High Resolution - Orbitrap/Q-TOF)
  • Mode: Negative/Positive switching (Amino acids ionize well in Positive mode; TCA intermediates in Negative).

  • Resolution: >60,000 (Essential to resolve

    
    C peaks from interfering isobaric compounds).
    

Pathway Visualization & Logic

Understanding the carbon transition is vital for data interpretation. Below is a logic map of [U-


C]-Glutamine metabolism, showing how carbon isotopes propagate through the TCA cycle.

Gln_Metabolism cluster_legend Isotope Transition Logic Gln_ext Extracellular [U-13C5] Glutamine (M+5) Gln_int Intracellular Glutamine (M+5) Gln_ext->Gln_int Transport Glu Glutamate (M+5) Gln_int->Glu Glutaminase (GLS) aKG α-Ketoglutarate (M+5) Glu->aKG GDH / Transaminases Succ Succinate (M+4) (Loss of C1 as CO2) aKG->Succ KGDH (Decarboxylation) Fum Fumarate (M+4) Succ->Fum Mal Malate (M+4) Fum->Mal OAA Oxaloacetate (M+4) Mal->OAA Cit Citrate (M+4) OAA->Cit CS (Condensation with Acetyl-CoA) Asp Aspartate (M+4) OAA->Asp GOT1/2 (Transamination) Legend1 M+5 (5 labeled carbons) Legend2 M+4 (4 labeled carbons)

Figure 1: Carbon flow from [U-


C]-Glutamine. Note the mass shift from M+5 to M+4 at the 

-Ketoglutarate to Succinate step due to the loss of one carbon as CO

.

Data Analysis & Interpretation

Raw mass spectrometry data contains "noise" from naturally occurring isotopes (e.g., naturally present


C is ~1.1%). Without correction, flux data is invalid.
The Mass Isotopomer Distribution (MID)

For a metabolite with


 carbons, the mass spectrum will show peaks at 

(unlabeled),

(one

C), ...

.

Protocol for Analysis:

  • Integration: Integrate peak areas for all isotopologues (M+0 to M+n).

  • Natural Abundance Correction (Mandatory):

    • Use algorithms like AccuCor (R-based) or IsoCor (Python).

    • Input: Raw peak areas and chemical formula.

    • Output: Corrected fractional enrichment.

    • Why? A molecule like Citrate (C

      
      ) has a ~6.6% chance of containing a natural 
      
      
      
      C atom, which mimics a labeled signal if not corrected.
  • Calculation:

    
    
    Where 
    
    
    
    is the number of labeled carbons and
    
    
    is the total carbon count.
Troubleshooting "Leaky" Phenotypes
  • Problem: High M+0 signal in intracellular Glutamine despite 100% tracer media.

  • Cause: Proteolysis (autophagy) breaking down unlabeled proteins, releasing unlabeled amino acids into the pool.

  • Solution: This is a biological finding, not an error. It indicates high autophagic flux.

References

  • Su, X., et al. (2017). AccuCor: A computational platform for natural abundance correction of high-resolution mass spectrometry data.[1][2]Nature Protocols . [Link]

  • Yuan, M., et al. (2019). Guidelines for the specific and robust extraction of polar metabolites from mammalian cells.Nature Protocols . [Link]

  • Metallo, C. M., et al. (2012). Reductive glutamine metabolism by IDH1 mediates lipogenesis under hypoxia.Nature . [Link]

  • Cluntun, A. A., et al. (2017). The rate of glycolysis quantitatively orchestrates cellular fate and plasticity.Cell Metabolism . [Link]

  • Lu, W., et al. (2018). Metabolite Measurement: Pitfalls to Avoid and Practices to Follow.Annual Review of Biochemistry . [Link]

Sources

Application Notes and Protocols for DL-Leucine-1-13C Infusion in Human Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unraveling Protein Dynamics with Stable Isotope Tracers

In the landscape of metabolic research, understanding the kinetics of protein synthesis, breakdown, and oxidation is paramount. These dynamic processes are central to numerous physiological and pathological states, including growth, aging, response to nutrition and exercise, and the progression of diseases like cancer and diabetes.[1][2][3] Stable isotope tracers, particularly L-[1-¹³C]leucine, have emerged as a powerful and safe tool for quantifying these intricate processes in vivo in human subjects.[4][5][6] Unlike radioactive isotopes, stable isotopes are non-radioactive and pose no harm to subjects, making them ideal for clinical research across all age groups.[4][5]

Leucine, an essential branched-chain amino acid (BCAA), plays a crucial role not only as a building block for protein synthesis but also as a key regulator of cellular signaling pathways, most notably the mTORC1 pathway which governs muscle protein synthesis.[1][7] This dual function makes it an excellent tracer for studying protein metabolism. By introducing ¹³C-labeled leucine into the body and tracking its fate, researchers can gain invaluable insights into whole-body and tissue-specific protein dynamics.[8]

This comprehensive guide provides detailed application notes and protocols for the use of DL-Leucine-1-¹³C in human studies. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps, but also the underlying scientific principles to ensure methodologically sound and ethically responsible research.

Core Principles: The Logic of Leucine Tracer Methodology

The fundamental principle behind using L-[1-¹³C]leucine as a tracer is the ability to distinguish the infused, labeled leucine from the body's naturally abundant, unlabeled leucine. This is achieved through mass spectrometry, a technique capable of differentiating molecules based on their mass-to-charge ratio.[9] The ¹³C isotope makes the labeled leucine molecule heavier than its unlabeled counterpart.

The most common approach for studying leucine kinetics is the primed, continuous infusion method.[4][10] This technique aims to achieve an "isotopic steady state," a condition where the enrichment of the tracer in the plasma remains constant over time. This steady state is crucial for the accurate calculation of leucine kinetics.

  • Priming Dose: A bolus injection of the tracer is administered at the beginning of the infusion. This "prime" rapidly raises the plasma enrichment to a level that will be maintained by the subsequent continuous infusion, thus shortening the time required to reach isotopic steady state.[4]

  • Constant Infusion: Following the priming dose, the tracer is infused at a constant rate for a predetermined period, typically several hours.[4][11]

By measuring the isotopic enrichment of ¹³C-leucine in plasma and its metabolic products, such as ¹³CO₂ in expired breath, we can calculate key parameters of protein metabolism:

  • Leucine Rate of Appearance (Ra) or Flux: This represents the total amount of leucine entering the plasma pool per unit of time, from both dietary intake (if in a fed state) and protein breakdown.

  • Leucine Oxidation: The rate at which leucine is irreversibly catabolized for energy. This is determined by measuring the amount of ¹³CO₂ exhaled.[12][13]

  • Non-oxidative Leucine Disposal (NOLD): This is the portion of leucine flux that is not oxidized and is primarily directed towards protein synthesis.

Experimental Workflow: A Visual Overview

The following diagram illustrates the typical workflow for a primed, continuous infusion study using L-[1-¹³C]leucine.

G cluster_prep Preparation Phase cluster_infusion Infusion & Sampling Phase cluster_analysis Analysis Phase Subject_Prep Subject Preparation (Fasting, Catheter Placement) Priming_Dose Administer Priming Dose (L-[1-¹³C]leucine & NaH¹³CO₃) Subject_Prep->Priming_Dose Tracer_Prep Tracer Preparation (Sterile Dilution) Tracer_Prep->Priming_Dose Constant_Infusion Start Constant Infusion (L-[1-¹³C]leucine) Priming_Dose->Constant_Infusion Blood_Sampling Serial Blood Sampling Constant_Infusion->Blood_Sampling Breath_Sampling Breath Sample Collection Constant_Infusion->Breath_Sampling Plasma_Analysis Plasma Analysis (GC-MS/LC-MS) (¹³C-Leucine & ¹³C-KIC Enrichment) Blood_Sampling->Plasma_Analysis Breath_Analysis Breath Analysis (IRMS) (¹³CO₂ Enrichment) Breath_Sampling->Breath_Analysis Data_Analysis Kinetic Modeling & Data Interpretation Plasma_Analysis->Data_Analysis Breath_Analysis->Data_Analysis

Caption: Workflow of a primed, continuous L-[1-¹³C]leucine infusion study.

Detailed Protocols

Part 1: Subject Preparation

Ethical considerations are paramount in human studies.[14] All protocols must be approved by an Institutional Review Board (IRB) or equivalent ethics committee. Informed consent must be obtained from all participants.

  • Screening: Participants should undergo a thorough medical screening to ensure they are healthy and meet the inclusion criteria for the study.

  • Dietary Control: For several days leading up to the study, participants may be required to follow a controlled diet to standardize their metabolic state.[10]

  • Fasting: Participants typically arrive at the clinical research unit in the morning after an overnight fast (10-12 hours). This ensures a post-absorptive state, minimizing the influence of recent dietary intake on leucine kinetics.[10][15]

  • Catheter Placement: Two intravenous catheters are placed in contralateral arms.

    • One catheter is for the infusion of the stable isotope tracer.

    • The other catheter is for repeated blood sampling. To obtain arterialized venous blood, the hand of the sampling arm can be warmed in a heated box (approximately 65°C). This process, known as the "hot box" technique, minimizes the arterial-venous difference in amino acid concentrations.[16][17]

Part 2: Tracer Preparation

The L-[1-¹³C]leucine tracer must be prepared under sterile conditions.

  • Source: Obtain sterile, pyrogen-free L-[1-¹³C]leucine from a reputable supplier.

  • Dilution: The tracer is typically diluted in sterile 0.9% saline. The final concentration will depend on the infusion rate and the subject's body weight.

  • Priming Dose Preparation: A separate syringe should be prepared for the priming dose. To prime the bicarbonate pool, a sterile solution of NaH¹³CO₃ is often co-administered with the L-[1-¹³C]leucine prime. This helps to achieve a faster steady state in expired ¹³CO₂.[4]

  • Sterility: All preparations should be performed in a laminar flow hood using aseptic techniques to prevent contamination.[5]

Part 3: Infusion Protocol

The primed, continuous infusion is the most widely accepted method for determining leucine kinetics.[4]

  • Baseline Sampling: Before starting the infusion, collect baseline blood and breath samples to determine the natural background enrichment of ¹³C.

  • Priming Dose Administration: Administer the priming dose of L-[1-¹³C]leucine and NaH¹³CO₃ intravenously over 1-2 minutes.

  • Constant Infusion: Immediately following the priming dose, begin the continuous infusion of L-[1-¹³C]leucine using a calibrated infusion pump. The infusion is typically maintained for 3-4 hours to ensure an isotopic steady state is achieved and maintained.[4]

  • Isotopic Steady State: Isotopic steady state in plasma leucine enrichment is generally reached within 1-2 hours of starting the infusion.[4] It is crucial to verify that a steady state has been achieved by analyzing samples collected during the latter part of the infusion period.

Table 1: Typical Infusion Parameters

ParameterTypical ValueRationale
Priming Dose (L-[1-¹³C]leucine) ~0.75 - 1.0 mg/kgTo rapidly achieve isotopic steady state in plasma.[4]
Priming Dose (NaH¹³CO₃) ~0.6 mg/kgTo prime the bicarbonate pool and accelerate ¹³CO₂ steady state.[4]
Infusion Rate (L-[1-¹³C]leucine) ~0.75 - 1.0 mg/kg/hrTo maintain a constant isotopic enrichment in the plasma.[4]
Infusion Duration 3 - 4 hoursTo ensure sufficient time to reach and maintain isotopic steady state for accurate measurements.[4]
Part 4: Sampling Schedule

A well-defined sampling schedule is critical for capturing the dynamics of leucine metabolism.

  • Blood Sampling:

    • Collect baseline samples before the infusion begins.

    • During the infusion, collect blood samples at regular intervals (e.g., every 15-30 minutes) to monitor the achievement and maintenance of isotopic steady state.

    • Samples are typically collected in EDTA-containing tubes and immediately placed on ice.

  • Breath Sampling:

    • Collect baseline breath samples.

    • During the infusion, collect breath samples at the same time points as blood samples.

    • Subjects exhale into a collection bag or tube, from which an aliquot is transferred to a sealed container for later analysis.

  • Sample Processing:

    • Blood samples should be centrifuged in a refrigerated centrifuge to separate plasma.

    • Plasma should be stored at -80°C until analysis.

Analytical Methods: Measuring Isotopic Enrichment

The analysis of isotopic enrichment requires specialized equipment and expertise.

  • Plasma Analysis:

    • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS): These are the primary techniques used to measure the enrichment of ¹³C-leucine and its major metabolite, α-ketoisocaproate (KIC), in plasma.[18][19] KIC is often used as a surrogate for intracellular leucine enrichment.[10]

    • Sample Preparation: Plasma proteins are precipitated, and the supernatant containing free amino acids is derivatized to make them volatile for GC-MS analysis.

  • Breath Analysis:

    • Isotope Ratio Mass Spectrometry (IRMS): This technique is used to measure the enrichment of ¹³CO₂ in expired breath with high precision.[20]

Data Analysis and Interpretation

The calculation of leucine kinetics is based on steady-state equations.

  • Leucine Flux (Ra): Ra = i / Ep, where 'i' is the infusion rate of the tracer and 'Ep' is the isotopic enrichment of leucine in plasma (or KIC) at steady state.

  • Leucine Oxidation: Calculated from the rate of ¹³CO₂ excretion in breath and the enrichment of the precursor pool (plasma leucine or KIC).

  • Non-oxidative Leucine Disposal (NOLD): NOLD = Ra - Oxidation.

Diagram of Leucine Metabolic Fate

G Plasma_Leucine Plasma L-[1-¹³C]Leucine Pool Intracellular_Leucine Intracellular Leucine Pool Plasma_Leucine->Intracellular_Leucine Transport Protein_Synthesis Incorporation into Protein (Non-oxidative Disposal) Intracellular_Leucine->Protein_Synthesis Oxidation Oxidation to ¹³CO₂ Intracellular_Leucine->Oxidation Protein_Breakdown Protein Breakdown Protein_Breakdown->Plasma_Leucine Infusion Tracer Infusion Infusion->Plasma_Leucine

Caption: Metabolic fate of infused L-[1-¹³C]leucine.

Trustworthiness and Self-Validation

The validity of the data generated from L-[1-¹³C]leucine infusion studies relies on several key factors:

  • Achieving Isotopic Steady State: It is imperative to confirm that a plateau in plasma ¹³C-leucine enrichment has been reached and maintained during the sampling period.

  • Accurate Infusion Rate: The infusion pump must be accurately calibrated to ensure a constant and known infusion rate.

  • Precise Analytical Measurements: The mass spectrometry methods used for enrichment analysis must be validated for accuracy and precision.[18]

Conclusion

The use of DL-Leucine-1-¹³C infusion protocols provides a robust and safe method for investigating the complex dynamics of protein metabolism in humans. By adhering to the detailed protocols and understanding the underlying scientific principles outlined in this guide, researchers can generate high-quality, reliable data that will advance our understanding of human physiology and disease. The insights gained from these studies are invaluable for the development of novel therapeutic and nutritional interventions aimed at preserving and enhancing metabolic health.

References

  • Matthews, D. E., Motil, K. J., Rohrbaugh, D. K., Burke, J. F., Young, V. R., & Bier, D. M. (1980). Measurement of leucine metabolism in man from a primed, continuous infusion of L-[1-13C]leucine. American Journal of Physiology-Endocrinology and Metabolism, 238(5), E473-E479. [Link]

  • Cuthbertson, D., Smith, K., Babraj, J., Leese, G., Waddell, T., Atherton, P., ... & Rennie, M. J. (2005). Flooding with L-[1-13C]leucine stimulates human muscle protein incorporation of continuously infused L-[1-13C]valine. American Journal of Physiology-Endocrinology and Metabolism, 288(4), E761-E767. [Link]

  • Fukagawa, N. K., Minaker, K. L., Rowe, J. W., & Young, V. R. (1985). Effects of Intravenous Glucose on Whole Body Leucine Dynamics, Studied With 1-13C-Leucine, in Healthy Young and Elderly Adults. Journal of Gerontology, 40(6), 676-681. [Link]

  • Jahoor, F., & Wolfe, R. R. (1987). Regulation of protein and amino acid metabolism. Diabetes/Metabolism Reviews, 3(4), 929-951. [Link]

  • Matthews, D. E., Schwarz, H. P., Yang, R. D., Motil, K. J., Young, V. R., & Bier, D. M. (1982). Relationship of plasma leucine and alpha-ketoisocaproate during a L-[1-13C]leucine infusion in man: a method for measuring human intracellular leucine tracer enrichment. Metabolism, 31(11), 1105-1112. [Link]

  • Kurpad, A. V., Regan, M. M., Raj, T., Maruthy, K., Gnanou, J., & Young, V. R. (2002). Intravenously infused 13C-leucine is retained in fasting healthy adult men. The Journal of nutrition, 132(7), 1906-1908. [Link]

  • Stoll, B., Burrin, D. G., Henry, J., Yu, H., Jahoor, F., & Reeds, P. J. (1999). Determination of protein synthesis in human ileum in situ by continuous [1-(13)C]leucine infusion. American Journal of Physiology-Endocrinology and Metabolism, 277(1), E148-E155. [Link]

  • Kim, I. Y., Park, S., & Jang, J. (2023). Kinetic modeling of leucine-mediated signaling and protein metabolism in human skeletal muscle. iScience, 26(12), 108420. [Link]

  • Nair, K. S., Halliday, D., & Griggs, R. C. (1988). Mass spectrometric methods for determination of [13C] Leucine enrichment in human muscle protein. Analytical biochemistry, 172(1), 93-98. [Link]

  • Ferreira, L. F., Koga, S., & Barstow, T. J. (2010). Kinetic analysis of muscle arterial-venous O2 difference profile during exercise. Respiratory physiology & neurobiology, 173(1), 57-64. [Link]

  • ClinicalTrials.eu. (n.d.). L-LEUCINE – Application in Therapy and Current Clinical Research. [Link]

  • Davies, P. S. (2020). Stable isotopes: their use and safety in human nutrition studies. European journal of clinical nutrition, 74(3), 362-365. [Link]

  • Weitzel, M. (2017). High Quality 13C metabolic flux analysis using GC-MS. [Link]

  • Lamont, L. S., McCullough, A. J., & Kalhan, S. C. (1990). Comparison of leucine kinetics in endurance-trained and sedentary humans. Journal of Applied Physiology, 69(1), 151-156. [Link]

  • Olofsson, M. (2012). Stable isotope analysis and ethical issues surrounding a human skeleton material from Rounala in Karesuando parish. [Link]

  • Li, F., Yin, Y., Tan, B., Kong, X., & Wu, G. (2011). Research progress in the role and mechanism of Leucine in regulating animal growth and development. *Frontiers in bioscience (Landmark edition), 16, 1356-1363. [Link]

  • Kim, I. Y., Park, S., Jang, J., & Wolfe, R. R. (2022). Exploring Human Muscle Dynamics In Vivo Using Stable Isotope Tracers. Annals of Nutrition and Metabolism, 78(3), 161-172. [Link]

  • McAdam, J. S., van Vliet, S., & Burd, N. A. (2023). Dileucine-supplemented essential amino acids support whole-body anabolism after resistance exercise and serum-stimulated cell-based anabolism. Applied Physiology, Nutrition, and Metabolism, 48(8), 619-629. [Link]

  • Schwenk, W. F., Haymond, M. W., & Burke, J. F. (1985). Analysis of (1-13C)leucine and (13C)KIC in plasma by capillary gas chromatography/mass spectrometry in protein turnover studies. Biomedical mass spectrometry, 12(11), 633-637. [Link]

  • Ji, Y., Piao, J., Gou, L., & Tian, Y. (2007). [End product enrichment changes of tracer leucine under the status of infusion and analysis on 13CO2 production rate]. Wei sheng yan jiu = Journal of hygiene research, 36(4), 412-414. [Link]

  • Davies, P. S. W. (2020). Stable isotopes: their use and safety in human nutrition studies. European Journal of Clinical Nutrition, 74(3), 362-365. [Link]

  • Kim, I. Y., & Wolfe, R. R. (2022). Tracing metabolic flux in vivo: basic model structures of tracer methodology. Experimental & molecular medicine, 54(9), 1385-1393. [Link]

  • Cordeiro, L. M. S., & de Melo, L. G. P. (2021). Reviewing the Effects of l-Leucine Supplementation in the Regulation of Food Intake, Energy Balance, and Glucose Homeostasis. Nutrients, 13(9), 3073. [Link]

  • Wilkinson, D. J., & Smith, K. (2017). Stable isotope tracers in muscle physiology research. *Physiology News, (107), 28-31. [Link]

  • Lapierre, H., Doepel, L., Pacheco, D., & Lobley, G. E. (2006). O26 Whole body leucine kinetics response to abomasal or intra-venous amino acid infusion in lactating dairy cows. Journal of Dairy Science, 89, 1. [Link]

  • Solubility of Things. (n.d.). Safety and Ethical Considerations in Isotope Use. [Link]

  • Allen, D. K., & Young, J. D. (2013). Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry. Analytical chemistry, 85(12), 5796-5803. [Link]

  • Taylor & Francis. (n.d.). Arteriovenous oxygen difference – Knowledge and References. [Link]

  • Clò, A., Orsini, E., Carlier, J., & Righetti, P. G. (2019). LC-MS/MS characterization of leucine contamination in the PA-PT sample. [Link]

  • Cacchione, P. Z. (2010). Ethical Issues in Radioisotope Shortages: Rationing and Priority Setting. Journal of Nuclear Medicine Technology, 38(3), 121-125. [Link]

  • El-Khoury, A. E., Fukagawa, N. K., Sanchez, M., Tsay, R. H., Gleason, R. E., Chapman, T. E., & Young, V. R. (1994). The 24-h Kinetics of Leucine Oxidation in Healthy Adults Receiving a Generous Leucine Intake via Three Discrete Meals. The American journal of clinical nutrition, 59(5), 1012-1020. [Link]

Sources

Application Note: Measuring Intracellular 13C-Leucine Enrichment via GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

In metabolic flux analysis, specifically the measurement of Fractional Synthesis Rate (FSR) of proteins, the accuracy of the calculated rate is entirely dependent on the accurate determination of the precursor pool enrichment .

The "Precursor Pool Problem" is the central challenge in this field. Theoretically, the true precursor for protein synthesis is the aminoacyl-tRNA pool. However, isolating sufficient tRNA-bound leucine for mass spectrometry is technically arduous and requires large sample volumes.

Scientific Consensus: The intracellular free leucine pool is the accepted biological proxy for the tRNA-bound pool. It represents the amino acids that have been transported into the cell and are available for charging onto tRNA, distinct from the extracellular (plasma/media) pool.

This Application Note details the protocol for isolating intracellular free amino acids and quantifying [1-13C]Leucine enrichment using Gas Chromatography-Mass Spectrometry (GC-MS) with MTBSTFA derivatization.

Experimental Design Strategy

Tracer Selection[1]
  • Tracer: L-[1-13C]Leucine.

  • Why [1-13C]? The carboxyl carbon label is stable and does not recycle into the Krebs cycle or lipogenesis pathways as readily as uniformly labeled ([U-13C]) tracers, simplifying the interpretation of mass isotopomers.

The Analytical Target

We target the di-tert-butyldimethylsilyl (di-TBDMS) derivative of leucine.

  • Derivatization Reagent: MTBSTFA (N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide).

  • Mechanism: Replaces active hydrogens on the amino and carboxyl groups with TBDMS groups.[1]

  • Advantage: Produces a highly stable [M-57]+ fragment ion (loss of a tert-butyl group) that is abundant and ideal for Selected Ion Monitoring (SIM).[1]

Workflow Visualization

The following diagram outlines the critical path from sample collection to data generation. Note the bifurcation between the "Bound" (Protein) and "Free" (Intracellular) pools during extraction.

Intracellular_Leucine_Workflow Sample Biological Sample (Tissue or Cell Culture) Quench Metabolic Quench (LN2 or Ice-Cold Saline) Sample->Quench Rapid Lysis Cell Lysis / Homogenization Quench->Lysis Precipitation Protein Precipitation (PCA or TCA) Lysis->Precipitation Centrifugation Centrifugation (Separation) Precipitation->Centrifugation Supernatant Supernatant (Intracellular Free Pool) Centrifugation->Supernatant Free AA Pellet Pellet (Bound Protein Pool) Centrifugation->Pellet Protein Purification Cation Exchange (Optional Clean-up) Supernatant->Purification Derivatization Derivatization (MTBSTFA + 1% TBDMCS) Purification->Derivatization GCMS GC-MS Analysis (SIM Mode: m/z 302, 303) Derivatization->GCMS Data Enrichment Calculation (MPE / TTR) GCMS->Data

Caption: Workflow for isolating the intracellular free amino acid pool. The supernatant from the acid precipitation step contains the target analyte.[1]

Detailed Protocols

Protocol A: Sample Preparation & Extraction

Objective: Isolate intracellular fluid while preventing contamination from extracellular media (high enrichment) or protein degradation (dilution).[1]

Materials
  • Ice-cold 0.9% NaCl (Saline) or PBS.[1]

  • 10% Perchloric Acid (PCA) or 20% Trichloroacetic Acid (TCA).[1]

  • Internal Standard: Norleucine (optional but recommended for quantification).[1]

Step-by-Step
  • Harvesting (Critical Timing):

    • Adherent Cells:[2] Aspirate media rapidly. Wash once with ice-cold saline (<10 seconds).[1] Prolonged washing causes leakage of intracellular amino acids.

    • Tissue:[3][4] Freeze-clamp biopsy immediately in liquid nitrogen.[1] Pulverize frozen tissue into a powder under liquid nitrogen.

  • Lysis & Precipitation:

    • Add 500 µL of ice-cold 10% PCA to the cell plate or tissue powder.

    • Scrape cells/homogenize tissue thoroughly.[1]

    • Mechanism:[1][5][6] The acid disrupts cell membranes, releasing the intracellular pool, while simultaneously precipitating all large proteins (halting enzymatic activity).[1]

  • Separation:

    • Transfer the lysate to a microcentrifuge tube.[1]

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Collection:

    • Supernatant: Contains the Intracellular Free Leucine .[1] Transfer to a new glass vial.

    • Pellet: Contains the bound protein (for FSR calculation). Store at -80°C.

  • Neutralization (if using cation exchange):

    • Neutralize the supernatant with KOH to pH ~7.[1]0. Remove potassium perchlorate precipitate by centrifugation.[1]

    • Note: Direct drying of acidic supernatant is possible if skipping cation exchange, but neutralization protects the GC liner.[1]

Protocol B: Derivatization (MTBSTFA)

Objective: Convert non-volatile leucine into volatile di-TBDMS-leucine.

Materials
  • MTBSTFA + 1% TBDMCS (Regis Technologies or Sigma).[1]

  • Acetonitrile (ACN).[1]

  • Heating block.[1]

Step-by-Step
  • Drying: Evaporate the supernatant to complete dryness under a stream of nitrogen at 60°C. Moisture is the enemy of silylation.[1]

  • Reconstitution: Add 50 µL of Acetonitrile and 50 µL of MTBSTFA .

  • Reaction: Cap the vial tightly (Teflon-lined cap). Incubate at 100°C for 60 minutes .

  • Transfer: Allow to cool. Transfer to a GC autosampler vial with a glass insert.

Protocol C: GC-MS Analysis

Objective: Quantify the ratio of labeled to unlabeled leucine.

Instrument Parameters
  • System: Agilent 7890/5977 (or equivalent single quadrupole).

  • Column: DB-5ms or Rtx-5 (30m x 0.25mm x 0.25µm).[1]

  • Carrier Gas: Helium, 1.0 mL/min constant flow.[1]

  • Inlet: Splitless mode (or 1:10 split if concentration is high), 270°C.

  • Oven Program:

    • Initial: 100°C (hold 1 min).

    • Ramp: 20°C/min to 300°C.[1]

    • Hold: 3 mins.

    • Note: Leucine typically elutes between 12–15 minutes depending on the ramp.[1]

Mass Spectrometry (SIM Mode)

We monitor the [M-57]+ fragment (loss of tert-butyl group).[1]

SpeciesDerivative StructureIon (m/z)Dwell Time
Leucine (Unlabeled) di-TBDMS302.2 50 ms
[1-13C]Leucine (Tracer) di-TBDMS303.2 50 ms
  • m/z 302: Represents natural abundance (

    
    C).[1]
    
  • m/z 303: Represents the tracer (

    
    C on the carboxyl carbon).[1]
    

Data Analysis & Calculations

Tracer-to-Tracee Ratio (TTR)

The raw output from the MS is the abundance (Area) of ions 302 and 303.


[1]
  • 
    : The natural isotopic abundance ratio of 303/302 measured in a baseline sample (no tracer).[1] This is typically ~0.19 to 0.20 due to the natural presence of 
    
    
    
    C,
    
    
    Si, and
    
    
    Si in the derivative.
Mole Percent Excess (MPE)

Enrichment is often expressed as MPE (percentage of total pool that is tracer).[1]


[1]
Application: Fractional Synthesis Rate (FSR)

To calculate the protein synthesis rate, use the standard precursor-product equation:


[1]
  • 
     : Enrichment of leucine in the protein pellet (requires hydrolysis and separate GC-MS run).[1]
    
  • 
     : The steady-state intracellular enrichment calculated above (the proxy for the precursor).[1]
    

Troubleshooting & Validation

IssueProbable CauseCorrective Action
Low Signal (m/z 302) Wet sampleEnsure sample is 100% dry before adding MTBSTFA. Water hydrolyzes the reagent.[1]
High Background (m/z 303) ContaminationCheck for "carryover" from highly enriched media samples.[1] Run solvent blanks.[1]
Inconsistent Enrichment Slow QuenchingReduce time between media removal and acid addition.[1] Metabolism changes rapidly.[1]
Peak Tailing Dirty LinerReplace GC inlet liner; check column trim.[1]

References

  • Wolfe, R. R., & Chinkes, D. L. (2005).[1] Isotope Tracers in Metabolic Research: Principles and Practice of Kinetic Analysis. Wiley-Liss.[1] (The foundational text for tracer kinetics).[1]

  • Smith, K., et al. (1992).[1] "The tracer balance method: a comparison of the intracellular and arteriovenous difference approaches for the measurement of human muscle protein synthesis." European Journal of Clinical Investigation.[1]

  • Watt, P. W., et al. (1991).[1] "Mass spectrometric methods for determination of [13C]Leucine enrichment in human muscle protein." Biological Mass Spectrometry.

  • Baumann, P. Q., et al. (1994).[1] "Determination of protein synthesis in human ileum in situ by continuous [1-13C]leucine infusion." American Journal of Physiology-Endocrinology and Metabolism.

  • Chaves, I., et al. (2025).[1] "Gas Chromatography-Mass Spectrometry Method for the Determination of Free Amino Acids as Their Dimethyl-tert-butylsilyl (TBDMS) Derivatives." ResearchGate.[1][3]

Sources

Dual-Isotope Metabolic Profiling: Application Notes for DL-Leucine-1-13C

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Application Note & Protocol Guide Target Audience: Senior Researchers, Metabolic Engineers, and DMPK Scientists

Abstract

This application note details the methodological framework for combining DL-Leucine-1-13C with complementary stable isotopes (e.g., Deuterium Oxide,


C-Glucose, 

N-Phenylalanine) to decouple metabolic fluxes. While L-Leucine-1-13C is the gold standard for assessing protein synthesis and oxidation, the use of the racemic DL-mixture presents unique cost-efficiencies and analytical challenges. This guide provides corrected workflows to account for D-isomer interference, protocols for dual-tracer administration, and analytical settings for resolving complex isotopomer patterns.

Part 1: Critical Technical Preface – The "DL" Conundrum

Before designing a protocol, the researcher must address the chirality of the tracer. Biological systems are stereoselective.

  • L-Leucine-1-13C: The biologically active isomer.[1] It is transported into cells, incorporated into skeletal muscle protein, or transaminated to

    
    -ketoisocaproate (KIC) and oxidized.
    
  • D-Leucine-1-13C: Generally not incorporated into mammalian protein. It is either excreted renally or metabolized by D-amino acid oxidase (DAAO) in the kidney/liver to KIC, where it re-enters the L-isomer pool (via transamination) or is oxidized.

Operational Impact: If you use DL-Leucine-1-13C for protein synthesis (MPS) studies without correction, you will underestimate the fractional synthetic rate (FSR) because the D-isomer dilutes the plasma pool but does not enter the protein precursor pool.

  • Recommendation: For high-precision MPS, use pure L-Leucine-1-13C.

  • DL-Application: If using DL, you must isolate the L-isomer enrichment in plasma using chiral GC-MS columns (e.g., Chirasil-Val) or assume the D-isomer remains in the supernatant during protein precipitation.

Part 2: Theoretical Framework & Tracer Selection

The power of combining Leucine-1-13C with other isotopes lies in "Orthogonal Metabolic Tracking"—measuring two distinct biological rates simultaneously without signal overlap.

Table 1: Validated Dual-Isotope Combinations
Primary TracerSecondary TracerApplicationBiological Rationale
DL-Leucine-1-13C Deuterium Oxide (D

O)
Acute vs. Integrated MPS Leucine measures "snapshot" synthesis (hours); D

O measures "integrated" synthesis (days/weeks).
DL-Leucine-1-13C [6,6-

H

]Glucose
Substrate Oxidation Leucine-1-13C releases

CO

(Oxidation); D

-Glucose tracks glucose turnover (Ra/Rd) without interfering with the CO

signal.
DL-Leucine-1-13C L-[

N]Phenylalanine
Inter-organ Transport Tracks nitrogen flux (via

N) separate from carbon skeleton oxidation (via

C).
Visualizing the Metabolic Fate

The following diagram illustrates how the 1-carbon label is processed compared to other tracers.

LeucineMetabolism cluster_0 Mitochondria DL_Leu DL-Leucine-1-13C (Tracer Input) L_Leu L-Leucine (Intracellular) DL_Leu->L_Leu Transport D_Leu D-Leucine DL_Leu->D_Leu Transport Protein Muscle Protein (Synthesis) L_Leu->Protein MPS (mTOR) KIC alpha-KIC (1-13C) L_Leu->KIC BCAT (Transamination) D_Leu->KIC DAAO (Kidney/Liver) Excretion Excretion D_Leu->Excretion Renal IsoVal Isovaleryl-CoA KIC->IsoVal BCKDH (Irreversible) CO2 13CO2 (Breath/Oxidation) KIC->CO2 Decarboxylation (Rate Limiting)

Figure 1: Metabolic fate of DL-Leucine-1-13C. Note that the C1 label is released as CO2 during the conversion of KIC to Isovaleryl-CoA, making it a specific marker for oxidation.

Part 3: Protocol A – Dual-Temporal Tracking (Leucine + D O)

Objective: Measure acute fractional synthetic rate (FSR) via Leucine infusion while simultaneously labeling the body water pool for long-term turnover assessment.

Experimental Design
  • Subjects: Rodents or Humans.

  • Tracer 1 (Acute): DL-Leucine-1-13C (Primed Constant Infusion).

  • Tracer 2 (Chronic): D

    
    O (Bolus + Maintenance).
    
Infusion Protocol (Human Standard)

This protocol assumes a 4-hour steady-state clamp.

  • Step 0: Background Sampling

    • Collect breath (into vacutainers) and blood (plasma) for baseline enrichment.

    • Collect urine for baseline D

      
      O enrichment.
      
  • Step 1: D

    
    O Loading (Time: -24h or -1h) 
    
    • Administer oral D

      
      O bolus to achieve 0.5–1.0% body water enrichment.
      
    • Calculation: Dose (g) = Total Body Water (g) × Desired Enrichment (%).

  • Step 2: Leucine Priming (Time: 0 min)

    • Administer IV bolus of DL-Leucine-1-13C.

    • Dose: 1.0 mg/kg (based on L-content; if DL, use 2.0 mg/kg to match L-availability).

    • Prime KIC Pool: Administer NaH

      
      CO
      
      
      
      (0.2 mg/kg) to equilibrate the bicarbonate pool immediately.
  • Step 3: Constant Infusion (Time: 0–240 min)

    • Infuse DL-Leucine-1-13C at 1.0 mg/kg/h (adjusted for DL purity).

    • Goal: Maintain steady-state plasma enrichment (MPE) of ~4–6%.

  • Step 4: Sampling

    • Breath: Every 30 mins (for oxidation rate).

    • Plasma: Every 30 mins (for KIC/Leucine enrichment).

    • Biopsy: At 120 min and 240 min (for protein bound enrichment).

Analytical Workflow (GC-MS)

To distinguish the tracers, use split-analysis:

  • Fraction 1 (Plasma/Protein Hydrolysate):

    • Derivatize with MTBSTFA (t-butyldimethylsilyl).

    • Target Ion (Leucine):

      • Analyze

        
         302 (M+0) and 303 (M+1).
        
      • Note: The 1-13C label is on the carboxyl carbon. MTBSTFA derivatives often lose the carboxyl group (C1) during fragmentation (fragment C1-C2 bond).

      • CRITICAL: You must use the t-BDMS derivative [M-57]+ fragment (which contains the whole amino acid minus the t-butyl group) or use N-acetyl-n-propyl (NAP) derivatization to retain C1. If you use standard fragmentation that cleaves C1, you will lose the label!

      • Preferred:N-acetyl-n-propyl (NAP) esters analyzed by GC-C-IRMS for high sensitivity.

  • Fraction 2 (Body Water):

    • Analyze plasma/urine via Acetone Exchange or Cavity Ring-Down Spectroscopy (CRDS) to measure D

      
      O enrichment.
      

Part 4: Protocol B – Substrate Oxidation (Leucine + Glucose)

Objective: Quantify the shift between glucose and protein oxidation (e.g., in insulin resistance or cancer).

Tracer Selection Logic
  • Tracer A: DL-Leucine-1-13C.[2] (Oxidation =

    
    CO
    
    
    
    production).
  • Tracer B: [6,6-

    
    H
    
    
    
    ]Glucose. (Flux = Plasma clearance).
  • Why not 13C-Glucose? If both tracers are

    
    C, the expired CO
    
    
    
    will be a mix of glucose and leucine oxidation, making deconvolution mathematically unstable. Using Deuterated Glucose allows you to measure Glucose Flux (Ra/Rd) via plasma GC-MS, while the Breath CO
    
    
    signal is exclusively from Leucine.
Workflow Diagram

DualTracerWorkflow Start Start Infusion (t=0) Mix Infusate Mix: DL-Leu-1-13C + [6,6-2H2]Glucose Start->Mix Blood Blood Sampling (t=150, 160, 170, 180 min) Mix->Blood Breath Breath Sampling (t=150, 160, 170, 180 min) Mix->Breath GCMS_Plas GC-MS (Plasma) Select Ion Monitoring Blood->GCMS_Plas IRMS_Breath IRMS (Breath) 13C/12C Ratio Breath->IRMS_Breath Res_Glu Glucose Ra/Rd (From 2H enrichment) GCMS_Plas->Res_Glu Res_Leu Leucine Oxidation (From 13CO2) IRMS_Breath->Res_Leu

Figure 2: Experimental timeline and analytical separation for dual-tracer metabolic flux analysis.

Part 5: Data Processing & Calculations

Calculating Enrichment (MPE)

For GC-MS data (Mole Percent Excess):



Where 

is the isotope ratio (Intensity M+1 / Intensity M+0).
Leucine Oxidation Rate


  • 
    : Total CO
    
    
    
    production rate (measured via indirect calorimetry).
  • 
    : Enrichment of 
    
    
    
    C in breath (IRMS).
  • 
    : Enrichment of plasma 
    
    
    
    -KIC (Precursor pool). Note: Do not use Plasma Leucine enrichment; KIC is the true intracellular precursor.
  • 
    : Bicarbonate recovery factor (typically 0.81 in humans), accounting for 
    
    
    
    CO
    
    
    retained in bone/bicarbonate pools.
The DL-Correction Factor

If using DL-Leucine but analyzing total plasma leucine (chiral column unavailable):



(Assuming D-isomer is not cleared and L-isomer is at steady state. Warning:  This is an approximation. Direct measurement of KIC is preferred as KIC equilibrates with intracellular L-Leucine).

References

  • Wolfe, R. R., & Chinkes, D. L. (2005). Isotope Tracers in Metabolic Research: Principles and Practice of Kinetic Analysis. Wiley-Liss.

  • Matthews, D. E., et al. (1980). "Measurement of leucine metabolism in man from a primed, continuous infusion of L-[1-13C]leucine." American Journal of Physiology-Endocrinology and Metabolism. [Link]

  • Wilkinson, D. J., et al. (2014). "A novel stable isotope tracer method to simultaneously quantify skeletal muscle protein synthesis and breakdown."[3] Clinical Nutrition. [Link]

  • Brook, M. S., et al. (2017). "Skeletal muscle hypertrophy adaptations predominate in the early stages of resistance exercise training, matching deuterium oxide-derived measures of muscle protein synthesis and mechanistic target of rapamycin complex 1 signaling." FASEB Journal. [Link]

  • Henderson, G. C., et al. (2009). "Measurement of protein synthesis rates in humans using [2H]2O: comparison with [1-13C]leucine." American Journal of Physiology-Endocrinology and Metabolism. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Natural Abundance Correction in 13C-Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: NA-CORRECT-13C Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The "Background" Problem

Welcome to the Technical Support Center. You are likely here because your mass spectrometry (MS) data shows isotopic labeling where there should be none, or your calculated enrichment values are statistically impossible (e.g., negative values).

In stable isotope tracing (e.g., [U-13C]Glucose tracing), "background correction" refers to the mathematical removal of Natural Abundance (NA) isotopes. Carbon-13 naturally constitutes approximately 1.109% of all carbon on Earth. Therefore, even an unlabeled molecule will show "M+1", "M+2", etc., signals purely due to probability.

The Core Directive: You cannot interpret 13C-tracer data without mathematically stripping away this natural background. This guide details how to perform this correction, troubleshoot errors, and validate your results.

Module 1: Conceptual Troubleshooting (FAQs)

Q1: Why do I see significant M+1 and M+2 signals in my unlabeled control samples?

Diagnosis: This is not contamination; it is physics. The intensity of the M+1 isotopologue increases with the carbon number (


) of the molecule.
The Math:  The abundance of the monoisotopic peak (

) follows the binomial distribution:

For a small molecule like Pyruvate (3 Carbons), the

is ~96%. For a large lipid (e.g., C50), the

drops to ~57%, meaning nearly half your signal is naturally in the "labeled" channels (

and higher). Action: You must calculate the theoretical NA distribution based on your specific chemical formula and subtract it.
Q2: My corrected fractional enrichment is negative. How is this possible?

Diagnosis: This is the most common error ticket we receive. It stems from three primary sources:

  • Low Signal-to-Noise (S/N): If the raw intensity of a peak is near the noise floor, subtracting the theoretical NA can result in a negative number.

  • Integration Error: The peak integration software included the "shoulder" of a neighboring peak.

  • Incorrect Chemical Formula: You failed to account for derivatization atoms (e.g., TMS/TBDMS tags in GC-MS).

Q3: Does high-resolution MS (Orbitrap/FT-ICR) eliminate the need for correction?

Diagnosis: No. Explanation: High resolution separates 13C isotopes from other heavy isotopes (like 15N or 33S) based on mass defect. However, it cannot distinguish between a natural 13C atom and a tracer-derived 13C atom in the same molecule. They are chemically identical. Correction is always mandatory.

Module 2: The Correction Workflow

The following diagram outlines the logical flow for correcting raw isotopologue intensities. This process must be applied to every metabolite individually.

CorrectionWorkflow RawData Raw MS Intensities (M+0, M+1, ... M+n) Calculation Matrix Multiplication Corrected = C^-1 * Raw RawData->Calculation Formula Chemical Formula (Must include Derivative Tags!) MatrixGen Generate Correction Matrix (C) (Binomial Distribution) Formula->MatrixGen NA_Const Natural Abundance Constants (13C = 1.109%) NA_Const->MatrixGen Inversion Matrix Inversion (C^-1) MatrixGen->Inversion Inversion->Calculation Check Quality Check (Any negatives?) Calculation->Check Check->RawData Fail: Check Integration Final Calculated Flux / Enrichment Check->Final Pass

Figure 1: The standard matrix-based correction workflow. Note that the Chemical Formula input is the critical failure point for most users.

Module 3: Critical Troubleshooting Protocols

Issue A: Handling Derivatization (GC-MS Users)

If you use Gas Chromatography (GC-MS), you likely derivatize samples (e.g., silylation) to make them volatile.

  • The Problem: The derivatization reagent adds carbon atoms that are unlabeled (natural abundance).

  • The Error: If you correct using the formula of the metabolite (e.g., Lactate, C3H6O3) instead of the derivative (e.g., Lactate-2TMS, C9H22O3Si2), your correction will be insufficient, leading to false-positive labeling.

  • The Fix:

    • Determine the exact number of tags added (e.g., 2 TMS groups).

    • Add the elemental composition of the tags to your formula input.

    • TMS (Trimethylsilyl): Adds C3H8Si per group.

    • TBDMS (tert-Butyldimethylsilyl): Adds C6H14Si per group.

Issue B: The "Negative Value" Loop

When matrix inversion yields negative intensities for specific isotopologues:

Protocol:

  • Verify Integration: Check the raw chromatogram. Is the baseline flat? Is there interference?

  • Apply Non-Negative Constraint:

    • Manual Method: Set negative values to zero.[1] Crucial: You must then re-normalize the remaining peaks so the sum equals 1 (or 100%).

    • Algorithmic Method: Use software like IsoCor [1] or AccuCor . These tools use non-negative least squares (NNLS) optimization rather than simple matrix inversion to prevent negative outputs while minimizing error.

Issue C: Tracer Purity Correction

Your tracer (e.g., [U-13C]Glucose) is rarely 100% pure. It is often 99% or 99.5%.

  • Impact: The 1% impurity (12C) in the tracer looks like "unlabeled" metabolite in your data, artificially lowering your enrichment.

  • Protocol:

    • Check the Certificate of Analysis (CoA) for the tracer.

    • Input the purity value (e.g., 0.99) into your correction algorithm.

    • The algorithm adjusts the probability matrix to account for the fact that a "labeled" carbon has a small probability of being 12C.

Module 4: Reference Data & Tools

Standard Natural Abundance Constants

Use these values if your software requires manual input.

ElementIsotopeMassAbundance (%)
Carbon 12C12.0000098.89
13C13.003351.11
Nitrogen 14N14.0030799.63
15N15.000110.37
Hydrogen 1H1.0078399.98
2H (D)2.014100.02
Oxygen 16O15.9949199.76
18O17.999160.20
Recommended Software Tools

Do not attempt to build your own matrix spreadsheet unless necessary. Use validated community tools.

  • IsoCor: Python-based, handles large datasets and complex derivatives. Best for preventing negative values [1].

  • IsoCorrectoR: R-based, excellent for high-resolution MS data correction.

  • PicCor: Specifically designed for correcting LC-MS data with large datasets.

Module 5: Validation Logic

How do you know the correction worked? You must run these two controls in every experiment:

  • Unlabeled Control (The Blank):

    • Expectation: After correction, the enrichment of 13C should be 0% .

    • Pass Criteria: < 1% calculated enrichment.

  • Labeled Standard (The Positive Control):

    • Expectation: Run a 1:1 mixture of Unlabeled and Fully Labeled standard.

    • Pass Criteria: The corrected distribution should show two distinct populations (M+0 and M+n) with no "smearing" in the intermediate isotopologues (unless the molecule naturally fragments).

ValidationLogic Input Corrected Data Control1 Unlabeled Sample Input->Control1 Control2 100% Labeled Std Input->Control2 Result1 Result: <1% Enrichment? Control1->Result1 Result2 Result: Clean M+n Peak? Control2->Result2 Action1 Pass: Background Removed Result1->Action1 Yes Action2 Fail: Matrix/Formula Error Result1->Action2 No Result2->Action1 Yes Result2->Action2 No

Figure 2: Validation logic tree to confirm correction accuracy.

References

  • Millard, P., et al. (2012).[1] "IsoCor: correcting MS data in isotope labeling experiments." Bioinformatics.

  • Yuan, M., et al. (2019). "A robust and efficient method for 13C-isotopomer analysis of central carbon metabolism." Nature Protocols.

  • Midani, F.S., et al. (2017).[2] "Correcting for Natural Isotope Abundance in Stable Isotope Resolved Metabolomics Experiments." Analytical Chemistry.

  • Nanchen, A., et al. (2007). "Nonlinear dependency of intracellular fluxes on growth rate in miniaturized continuous cultures of Escherichia coli." Applied and Environmental Microbiology.

Sources

Technical Support Center: Isotope Labeling & Protein Dynamics

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low 13C Incorporation into Proteins

Status: Active Agent: Senior Application Scientist Case ID: ISO-13C-OPT[1]

Introduction

Welcome to the Isotope Labeling Technical Support Center. Low


C incorporation is rarely a "bad batch" of isotopes; it is almost always a conflict between your induction strategy and the host organism's metabolism.[2]

This guide moves beyond basic recipes to address the metabolic flux and isotopic dilution mechanisms that compromise labeling efficiency. We will treat your experiment as a system of carbon flow, identifying where


C contamination enters and how to block it.

Phase 1: Diagnostic Triage (Tier 1 Support)

Before altering your biology, verify the integrity of your input variables.[1][2]

Q1: My Mass Spec shows a bimodal distribution (peaks for both labeled and unlabeled protein). Is the isotope bad?

Diagnosis: No. This is a classic signature of Isotopic Lag or Leaky Expression .[1][2]

  • The Cause: You likely have significant biomass accumulation before the addition of

    
    C, or your promoter is producing protein during the unlabeled growth phase.
    
  • The Mechanism: If you grow cells to high density in LB (

    
    C) and then switch to Minimal Media (
    
    
    
    C), any protein expressed before the switch remains
    
    
    C. If the promoter "leaks" (expresses without inducer), you accumulate
    
    
    C-protein.[1][2]
  • The Fix:

    • Use Tighter Control: Switch to a strain with pLysS or LacIq to suppress leaky expression.[1]

    • The Marley Method: You must completely exchange the media before induction.[1][2] (See Protocol A).

Q2: I am using C-Glucose, but incorporation is stuck at ~90%. Where is the 10% C coming from?

Diagnosis: Carbon Dilution from Complex Nitrogen Sources or Air.[1]

  • The Cause: Are you using "enriched" media that contains Yeast Extract or Tryptone? These are rich sources of

    
    C-amino acids.[1] Even "minimal" media recipes sometimes include trace yeast extract for vitamins.[1][2]
    
  • The Mechanism: E. coli is lazy.[1] It prefers to transport pre-formed

    
    C-amino acids from yeast extract rather than synthesizing them de novo from your expensive 
    
    
    
    C-glucose.
  • The Fix:

    • Strict M9: Use strictly defined M9 salts with

      
      C-Glucose and 
      
      
      
      NH
      
      
      Cl.
    • Buffering: Dissolved CO

      
       from the air (containing 
      
      
      
      C) can be fixed into the TCA cycle (anaplerosis), specifically affecting Aspartate and Glutamate.[1][2] This is usually minor (<5%) but relevant for ultra-high precision work.[1]

Phase 2: Metabolic Scrambling & Biology (Tier 2 Support)

Q3: Why are hydrophobic residues (Leu, Val, Ile) less labeled than others?

Diagnosis: Metabolic Scrambling via the TCA Cycle.[1]

  • The Science: When using specific precursors (e.g.,

    
    -Glycerol or specific amino acids) rather than uniform glucose, the metabolic network fights you.[1][2]
    
  • The Mechanism:

    • Transamination: Amino acids like Alanine, Aspartate, and Glutamate are in rapid equilibrium with their keto-acids (Pyruvate, Oxaloacetate,

      
      -Ketoglutarate).[1]
      
    • TCA Cycling: If a labeled intermediate enters the TCA cycle, it spins through decarboxylation steps, losing

      
      C atoms as CO
      
      
      
      or shuffling their positions.[1]
  • Visual Evidence: See the diagram below for the leakage points.

CarbonFlux Glucose 13C-Glucose Input Pyruvate Pyruvate Glucose->Pyruvate Glycolysis AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Ala Alanine (Direct) Pyruvate->Ala Transamination ValLeu Val/Leu (Complex Path) Pyruvate->ValLeu Biosynthesis TCA TCA Cycle (Scrambling Engine) AcetylCoA->TCA TCA->TCA Isotope Dilution (CO2 Loss) Glu Glutamate (Scrambled) TCA->Glu alpha-KG exit Asp Aspartate (Scrambled) TCA->Asp OAA exit

Figure 1: Carbon Flux & Scrambling.[1][2] Note that Glu and Asp are derived directly from TCA cycle intermediates, making them highly susceptible to isotopic dilution if unlabeled carbon enters the cycle.[2]

Q4: My strain is an auxotroph (e.g., Pro-). How do I label Proline?

Diagnosis: Auxotrophic Dilution.[1][2]

  • The Problem: If your strain cannot make Proline, you must add it to the media.[2] If you add standard

    
    C-Proline, every Proline residue in your protein will be unlabeled.[1][2]
    
  • The Fix: You must purchase commercially available

    
    C-labeled Proline (or the specific amino acid required) and supplement it.[1] E. coli will uptake the exogenous labeled amino acid directly.[1]
    

Phase 3: Protocols & Optimization (Tier 3 Support)

Protocol A: The "Marley" High-Density Media Exchange

Best for: Cost-effective uniform labeling in E. coli. Reference: Marley et al. (2001) [1][1]

This method decouples biomass growth (


C) from protein expression (

C).[1][2]
StepActionCritical Parameter
1. Growth Grow cells in LB (

C) to OD

~0.7 - 0.8.
Do not overgrow; cells must remain in log phase.[1][2]
2. Pellet Centrifuge at 4,000 x g for 15 min.Gentle spin to avoid cell stress.[1][2]
3. Wash Resuspend pellet in M9 salts (no carbon/nitrogen).[1] Spin again.Crucial: Removes traces of LB (rich in

C).
4. Concentrate Resuspend cells in 25% of original volume of M9 media containing

C-Glucose (2-3 g/L) and

NH

Cl (1 g/L).
High cell density improves yield per gram of isotope.
5.[1][2] Recovery Shake at 37°C for 30-60 mins before induction.Allows clearance of intracellular

C metabolites.[1][2]
6. Induce Add IPTG. Proceed with expression.
Protocol B: Mammalian Cell Adaptation (HEK293/CHO)

Best for: Glycosylated proteins requiring eukaryotic folding. Reference: Sastry et al. (2011) [2][1][2]

Mammalian cells are sensitive to abrupt media changes.[1][2] You cannot simply swap DMEM for M9.[1][2]

  • The Media: Use a specialized labeling medium (e.g., BioExpress or custom DMEM minus AA).[1]

  • The Weaning Process:

    • Passage 1: 90% Standard Media / 10% Labeled Media.[1]

    • Passage 2: 50% Standard / 50% Labeled.

    • Passage 3: 10% Standard / 90% Labeled.

    • Passage 4: 100% Labeled Media.[1][2]

  • Dialyzed Serum: You must use dialyzed Fetal Bovine Serum (dFBS).[1][2] Standard FBS contains high levels of

    
    C amino acids that will compete with your labeled media.[1][2]
    

Phase 4: Analytical Verification

Do not proceed to NMR structure determination without verifying incorporation.[1][2]

Workflow: Mass Spectrometry Check

Verification Sample Purified Protein ESI_MS Intact Mass ESI-MS Sample->ESI_MS Calc Calculate Theoretical Mass (100% 13C/15N) Sample->Calc Compare Compare Observed vs Theoretical ESI_MS->Compare Calc->Compare

Figure 2: Verification Workflow. Intact mass analysis is superior to peptide digestion for calculating global incorporation rates.

Calculation:


[1][2]
  • Target: >95% for triple-resonance NMR.

  • Target: >98% for deuterated backgrounds (

    
    H/
    
    
    
    C/
    
    
    N).

References

  • Marley, J., Lu, M., & Bracken, C. (2001).[1] A method for efficient isotopic labeling of recombinant proteins.[1][2][3][4][5][6][7][8][9] Journal of Biomolecular NMR, 20(1), 71–75.[1]

  • Sastry, M., et al. (2011).[1][2][10] Effective Isotope Labeling of Proteins in a Mammalian Expression System. Methods in Molecular Biology.

  • Miyanoiri, Y., et al. (2018).[1][2] Amino Acid Selective 13C Labeling and 13C Scrambling Profile Analysis of Protein α and Side-Chain Carbons in Escherichia coli. Biochemistry. [1]

  • Cambridge Isotope Laboratories. Top Ten Tips for Producing 13C/15N Protein in Abundance. Application Note.

Sources

Technical Support Center: Optimizing DL-Leucine-1-13C Infusion Kinetics

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Stable Isotope Technical Support Hub.

Status: Operational | Tier: Advanced Applications Subject: Optimization of DL-Leucine-1-13C Infusion for Metabolic Flux Analysis

Executive Summary: The "DL" Variable

Critical Advisory: Most metabolic literature cites L-[1-13C]Leucine . You have specified DL-Leucine . As a Senior Application Scientist, I must first address the stereochemistry. Mammalian metabolism is stereoselective. While the L-isomer is the direct substrate for protein synthesis and oxidation, the D-isomer is not inert .

D-Leucine is metabolized by D-amino acid oxidase (DAAO) (primarily in the kidney) into


-ketoisocaproate (KIC) .[1] This KIC can then be transaminated back into L-Leucine [1]. This creates a "chiral inversion" loop that delays isotopic equilibrium and complicates the calculation of appearance rates (

).

If your protocol allows, switch to pure L-[1-13C]Leucine for cleaner kinetics. If you must use DL (often for cost reasons in animal models), follow the specific troubleshooting steps below regarding the DAAO pathway.

Module 1: Experimental Design & Calculations

FAQ 1: How do I calculate the optimal Prime-to-Infusion (P:I) ratio?

Issue: Users often report waiting 4+ hours for isotopic steady state (plateau). Solution: A correct priming dose achieves plateau in <60 minutes.[2]

The "Pool Size" of free leucine is small and turns over rapidly. The standard accepted P:I ratio for Leucine is 60:1 (relative to the minute rate) or 1:1 (relative to the hourly rate).

The Formula:



ParameterStandard ValueRationale
Prime Dose (L-Leu) 4.0 - 5.0

mol/kg
Fills the miscible pool immediately.
Infusion Rate 0.06 - 0.10

mol/kg/min
Matches the endogenous

(appearance rate) to maintain tracer:tracee ratio.
Bicarbonate Prime 1.0 - 2.0

mol/kg (

)
Critical: Required if measuring oxidation (

). The bicarbonate pool is large; without this prime, breath enrichment lags hours behind plasma.
FAQ 2: Why is my enrichment drifting upward continuously?

Diagnosis: This is the "Recycling Error." Mechanism: Over time, the tracer incorporated into proteins is released back into the plasma via proteolysis. If your infusion is too long (>6-8 hours), recycled


C-Leucine re-enters the pool, artificially inflating enrichment and underestimating flux.
Fix:  Limit infusion windows to 3–6 hours for acute metabolic studies.

Module 2: Visualizing the Metabolic Pathway

Understanding the fate of your DL-tracer is vital for troubleshooting data anomalies. The diagram below illustrates the "D-Leucine Trap" (in red) that complicates DL infusions compared to pure L infusions.

LeucineMetabolism cluster_legend Pathway Key D_Leu D-[1-13C]Leucine (From DL-Mix) KIC α-Ketoisocaproate (KIC - 13C) D_Leu->KIC DAAO (Kidney) L_Leu L-[1-13C]Leucine (Active Tracer) L_Leu->KIC BCAT (Reversible) Protein Muscle Protein (Synthesis) L_Leu->Protein Synthesis Isovaleryl Isovaleryl-CoA KIC->Isovaleryl BCKAD (Irreversible) Protein->L_Leu Proteolysis (Recycling) CO2 13CO2 (Breath) Isovaleryl->CO2 Oxidation DAAO: D-Amino Acid Oxidase DAAO: D-Amino Acid Oxidase BCAT: Branched-chain Aminotransferase BCAT: Branched-chain Aminotransferase DAAO: D-Amino Acid Oxidase->BCAT: Branched-chain Aminotransferase

Figure 1: Metabolic fate of DL-Leucine.[1][3][4][5] Note the unidirectional conversion of D-Leucine to KIC via DAAO, which then bleeds into the L-Leucine pool [1, 2].

Module 3: Standard Operating Protocol (SOP)

Protocol ID: LEU-ISO-001 Objective: Determine Whole Body Protein Turnover using Primed Constant Infusion.

Phase 1: Preparation
  • Tracer Prep: Dissolve DL-Leucine-1-13C in sterile saline (0.9%). Pass through a 0.22

    
    m filter.
    
    • Note: DL-Leucine has lower solubility than L-Leucine. Ensure complete dissolution.

  • Catheterization: Insert two catheters:

    • Antecubital vein: For tracer infusion.[5][6]

    • Contralateral hand vein: For sampling (must be "arterialized" using a heating pad/box at 55-60°C).

Phase 2: The Infusion (Time = T)
  • T-15 min: Collect baseline blood and breath samples (Background enrichment).

  • T0 (The Prime):

    • Administer Leucine Bolus:

      
       (IV push over 1-2 min).
      
    • Administer Bicarbonate Bolus:

      
       (if measuring oxidation).
      
  • T0 - T180 (The Maintenance):

    • Immediately start continuous infusion:

      
      .
      
    • Pump Setting: Ensure the pump is calibrated for the specific viscosity of the amino acid solution.

Phase 3: Sampling & Steady State
  • Sampling Window: Collect blood/breath every 15 minutes between T120 and T180.

  • Validation: Enrichment values (MPE - Mole Percent Excess) should not deviate >5% across these time points.

Module 4: Advanced Troubleshooting (Q&A)

Q: Why do you recommend measuring KIC instead of Leucine in plasma?

A: This is the "Precursor Pool" problem. Protein synthesis occurs intracellularly. Plasma leucine enrichment is typically 20-30% higher than intracellular leucine enrichment due to the dilution of unlabelled leucine coming from protein breakdown inside the cell [3].

  • The Fix:

    
    -Ketoisocaproate (KIC) is formed intracellularly from leucine and released into plasma.[7] Therefore, Plasma KIC enrichment  is a much more accurate surrogate for the true intracellular precursor pool (tRNA-bound leucine) than plasma leucine itself [3, 4].
    
  • Lab Tip: If using GC-MS, derivatize to measure KIC enrichment specifically.

Q: My oxidation data ( ) is extremely variable. Why?

A: Check your subject's activity and acid-base status.

  • Hyperventilation: Shifts the bicarbonate pool, altering

    
     recovery.
    
  • Food Intake: This protocol is strictly for the post-absorptive state (fasted). Feeding suppresses proteolysis and stimulates insulin, drastically altering leucine kinetics.

  • Bicarbonate Correction Factor (c): You must account for

    
     that is trapped in the body and not exhaled. The standard correction factor is 0.81  (only 81% of produced CO2 is recovered in breath) [5].
    
    • Calculation:

      
      .
      
Q: Can I use DL-Leucine to measure protein synthesis in mice?

A: Yes, but you must correct for the D-isomer. Since the D-isomer is converted to KIC (and then potentially to L-Leu), the "effective" infusion rate is not just 50% of the DL mix. It depends on the rate of DAAO activity, which varies by species (high in rodents, lower in humans) [6].

  • Recommendation: For rodent studies, assume the D-isomer contributes to the precursor pool but with a time delay. It is safer to use L-[1-13C]Leucine for mice to avoid the renal DAAO variable entirely.

References

  • Nagata Y, et al. Role of renal D-amino-acid oxidase in pharmacokinetics of D-leucine.[8] Am J Physiol Renal Physiol. 1989;257(1):F86-F91. Link

  • Konno R, et al. Biochemical Properties of Human D-amino Acid Oxidase Variants. Front Mol Biosci. 2018;5:52. Link

  • Matthews DE, et al. Measurement of leucine metabolism in man from a primed, continuous infusion of L-[1-13C]leucine.[2][7][9] Am J Physiol.[2][4] 1980;238(5):E473-9. Link

  • Thompson GN, et al. Relationships between plasma isotope enrichments of leucine and alpha-ketoisocaproic acid during continuous infusion of labelled leucine.[3][10] Eur J Clin Invest.[10] 1988;18(6):639-43.[10] Link

  • Wolfe RR, Chinkes DL.Isotope Tracers in Metabolic Research: Principles and Practice of Kinetic Analysis. 2nd Edition. Wiley-Liss; 2005. (Standard Reference Text).
  • D'Aniello A, et al. D-Amino acid oxidase activity in the kidney and liver of various mammals. Comp Biochem Physiol B. 1993;105(3-4):731-5.

Sources

Impact of dietary leucine on DL-Leucine-1-13C tracer kinetics

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stable Isotope Tracer Kinetics Ticket Subject: Impact of Dietary Leucine on DL-Leucine-1-13C Tracer Kinetics Assigned Specialist: Senior Application Scientist, Metabolic Flux Unit

Executive Summary

This guide addresses the kinetic perturbations caused by dietary leucine intake during stable isotope infusion protocols.[1][2] It specifically targets the complexities of using DL-Leucine-1-13C (racemic mixture) versus the physiological L-Leucine-1-13C , and how dietary influx alters the precursor pool enrichment required for calculating protein turnover.

Part 1: Critical Protocol Assessment (DL vs. L Isomer)

⚠️ CRITICAL ALERT: Chirality Mismatch You specified DL-Leucine-1-13C . Before proceeding, verify if this is intentional. Standard protein turnover studies utilize L-Leucine-1-13C .

  • The Issue: Mammalian protein synthesis is stereoselective for L-Leucine .

  • The Kinetic Consequence:

    • L-Isomer: Enters the intracellular pool, is acylated to tRNA, and incorporated into protein or oxidized.

    • D-Isomer: Is not incorporated into protein. It is primarily cleared via renal excretion or metabolized by D-amino acid oxidase (DAAO) to

      
      -ketoisocaproate (KIC), potentially re-aminating to L-Leucine (chiral inversion), but at unpredictable rates.
      
  • Impact on Calculation: If your Mass Spectrometry (GC/MS) method does not separate enantiomers (chiral column), measuring total plasma leucine enrichment using a DL-tracer will result in a gross underestimation of protein synthesis rates . The D-isomer accumulates in the plasma or clears differently than the L-isomer, invalidating the single-pool assumption.

Recommendation: If studying protein synthesis, switch to L-Leucine-1-13C . If you must use DL, you must use a chiral GC column to isolate the L-fraction enrichment.

Part 2: The Kinetic Model & Dietary Impact

To troubleshoot enrichment issues, one must understand the "Reciprocal Pool Model." Dietary leucine acts as unlabeled tracee, diluting the pool.

Visualizing the Flux

The following diagram illustrates the kinetic relationship between Plasma Leucine, the Intracellular Pool (surrogate: KIC), and the impact of Dietary Influx.

LeucineKinetics cluster_legend Key Kinetic Relationship Diet Dietary Leucine (Unlabeled Tracee) PlasmaLeu Plasma Leucine Pool (Measured) Diet->PlasmaLeu Dilution Influx (Ra) Tracer Tracer Infusion (L-Leucine-1-13C) Tracer->PlasmaLeu Enrichment Input IntraLeu Intracellular Leucine (True Precursor) PlasmaLeu->IntraLeu Transport PlasmaKIC Plasma KIC (Surrogate Marker) IntraLeu->PlasmaKIC Transamination (Rapid Equilibrium) Protein Muscle Protein (Synthesis) IntraLeu->Protein Protein Synthesis (Rd) Oxidation Oxidation (13CO2) IntraLeu->Oxidation Catabolism Note Plasma KIC enrichment ≈ Intracellular Leucine enrichment (Better than Plasma Leucine)

Figure 1: Two-pool model of Leucine kinetics. Note that Plasma KIC is the preferred surrogate for the intracellular pool because it is formed directly from intracellular leucine.

Part 3: Troubleshooting Guide (Q&A Format)

Category A: Experimental Design & Diet[3][4][5][6]

Q1: How does dietary leucine intake specifically affect my tracer enrichment curves? Technical Answer: Dietary leucine introduces a large flux of unlabeled substrate (


 dietary), which competes with your tracer infusion (

).
  • Equation:

    
    
    
  • Result: As dietary leucine enters the blood, Enrichment (

    
    ) drops significantly.
    
  • The Trap: If you feed the subject during a constant infusion without increasing the tracer rate ("tracer-to-meal clamp"), you will lose Isotopic Steady State . The equations for protein turnover (e.g., steady-state precursor product) become invalid because the pool size and enrichment are fluctuating.

Q2: Should I use a "Flooding Dose" or "Constant Infusion" for fed-state studies? Recommendation: See the comparison table below to select the correct method for your dietary variable.

FeatureConstant Infusion (Standard)Flooding Dose
Ideal State Fasted (Steady State)Fed or Acute Stimulation
Dietary Impact High sensitivity. Feeding disrupts steady state.Low sensitivity. Massive bolus overwhelms dietary tracee.
Measurement Time Hours (4-6h)Minutes (30-90 min)
Tracer Cost ModerateHigh (requires grams of tracer)
Risk Non-steady state error if fed.Potential stimulation of synthesis by the tracer dose itself.

Q3: I am seeing a disconnect between Plasma Leucine enrichment and Protein Synthesis rates. Why? Root Cause: You are likely measuring Plasma Leucine instead of Plasma


-KIC .
  • Mechanism: The tRNA pool (true precursor) is intracellular. Plasma leucine must cross the membrane, diluting with endogenous leucine from protein breakdown.

  • Solution: Measure

    
    -Ketoisocaproate (KIC)  enrichment. KIC is formed intracellularly from leucine via Branched-Chain Amino Acid Aminotransferase (BCAT). It flows out to plasma, carrying the isotopic signature of the intracellular environment.
    
  • Validation: Arterial KIC enrichment is typically ~20% lower than arterial Leucine enrichment but matches the tRNA precursor pool more closely [1, 2].

Category B: The "DL" Tracer Specifics

Q4: Can I use DL-Leucine-1-13C if I just calculate for the mass difference? Technical Answer: No, unless you perform chiral separation. If you infuse DL-Leucine but your GC/MS measures "Total Leucine" (D+L):

  • Dilution Error: Your measured enrichment will include D-Leucine-1-13C in the numerator (tracer) but the denominator (tracee) is mostly L-Leucine.

  • Clearance Error: D-Leucine is not utilized for protein synthesis. It circulates longer or clears via kidneys, creating a "stagnant" pool of tracer that does not reflect protein metabolic flux.

  • Correction: If you must use DL, you must derivatize using a chiral agent (e.g., N-acetyl-L-propyl esters) to separate the L-peak from the D-peak on the chromatogram.

Part 4: Step-by-Step Optimization Protocol

Objective: Maintain Isotopic Steady State during Dietary Leucine Manipulation.

  • Priming the Pool:

    • Administer a bolus of NaH

      
      CO
      
      
      
      (to equilibrate the bicarbonate pool for oxidation measurements) and a bolus of L-Leucine-1-13C.
    • Prime Dose:

      
      .
      
  • The "Fed-State" Clamp (Advanced):

    • If feeding, do not just infuse tracer at a flat rate. You must add tracer to the meal or liquid supplement.

    • Calculation: Ensure the enrichment of the meal matches the target plasma enrichment.

    • Meal Tracer: Add L-Leucine-1-13C to the food such that

      
      .
      
    • This minimizes the "sawtooth" effect where unlabeled food crashes the enrichment levels [3].

  • Sampling & Analysis:

    • Blood Draw: Arterialized venous blood (heated hand technique) is preferred over antecubital venous blood to minimize limb muscle extraction artifacts.

    • Analyte: Isolate keto-acids from plasma.

    • Derivatization: Quinoxalinol derivative (for KIC) analyzed via GC/MS (SIM mode at m/z 232/233 for KIC).

References

  • Matthews, D. E., et al. (1980).[3] Measurement of leucine metabolism in man from a primed, continuous infusion of L-[1-13C]leucine.[1][4][5][6] American Journal of Physiology-Endocrinology and Metabolism. Link

  • Wolfe, R. R., & Chinkes, D. L. (2005). Isotope Tracers in Metabolic Research: Principles and Practice of Kinetic Analysis. Wiley-Liss.
  • Bozzett, F., et al. (1994). Metabolic effects of boldenone undecylenate in rabbits.
  • Katz, J., & Wals, P. A. (1970). Protein synthesis rates calculated from the specific activity of the precursor pool. Biochemical Journal. (Foundational work on precursor pool assumptions).
  • Schwenk, W. F., et al. (1985). Use of plasma KIC to estimate the intracellular leucine pool in humans.[4] American Journal of Physiology.[3] Link

Sources

Addressing analytical challenges in measuring 13C-leucine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Optimization & Troubleshooting of 13C-Leucine Analysis by GC-MS

To: Research Scientists, Metabolic Flux Analysts, and Drug Development Leads From: Senior Application Scientist, Metabolic Tracers Division Subject: overcoming Analytical Barriers in Protein Synthesis Measurement

Introduction

The measurement of fractional synthesis rates (FSR) using L-[1-13C]leucine is the gold standard for assessing muscle protein synthesis (MPS) and whole-body protein turnover.[1] However, the validity of this data hinges on two critical analytical pillars: accurate precursor pool assessment and precise isotopic enrichment measurement .

This guide addresses the specific "pain points" where experiments fail: the degradation of derivatization reagents, the misidentification of the true precursor pool, and the incorrect calculation of enrichment ratios.

Module 1: The Precursor Paradox (Biological Logic)

The Challenge: A common error in FSR calculation is using Plasma Leucine enrichment as the denominator. This often underestimates the synthesis rate. The true precursor for protein synthesis is leucyl-tRNA, which draws from the intracellular leucine pool.

The Solution: Because measuring aminoacyl-tRNA directly is technically prohibitive in human studies, Plasma


-Ketoisocaproate (KIC)  is the validated surrogate. KIC is formed exclusively intracellularly via the transamination of leucine. Therefore, the enrichment of KIC released into the plasma equilibrates with and reflects the intracellular leucine enrichment more accurately than venous plasma leucine does.
Mechanism of Action: The Leucine-KIC Shuttle

Leucine_KIC_Pathway Plasma_Leu Plasma Leucine (Venous Pool) Intra_Leu Intracellular Leucine Plasma_Leu->Intra_Leu Transport Intra_Leu->Plasma_Leu Efflux tRNA_Leu Leucyl-tRNA (True Precursor) Intra_Leu->tRNA_Leu Charging Intra_KIC Intracellular KIC Intra_Leu->Intra_KIC BCAT (Transamination) Protein Muscle Protein (Synthesis) tRNA_Leu->Protein Translation Plasma_KIC Plasma KIC (Surrogate Marker) Intra_KIC->Plasma_KIC Rapid Equilibration

Figure 1: The biological rationale for using Plasma KIC as a surrogate for the intracellular precursor pool. Note the bidirectional flow between Intracellular Leucine and KIC.

Module 2: Sample Preparation & Derivatization (The Chemistry)

The Challenge: Amino acids are non-volatile and zwitterionic, making them unsuitable for Gas Chromatography (GC) in their native state. Incomplete derivatization leads to poor peak shapes and low sensitivity.

The Solution: Use MTBSTFA (N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide) with 1% TBDMCS. Unlike TMS derivatives (using BSTFA), TBDMS derivatives are hydrolytically stable and produce a high-mass fragment (


) that is distinct from low-mass background noise.
Standard Operating Procedure: TBDMS Derivatization
  • Deproteinization: Mix plasma/tissue homogenate with sulfosalicylic acid (SSA) or acetonitrile. Centrifuge (10,000 x g, 10 min).

  • Isolation: Pass supernatant through a cation-exchange SPE column (e.g., AG 50W-X8). Wash with water; elute amino acids with 4M NH4OH.

  • Drying (CRITICAL): Evaporate eluate under nitrogen at 60°C until completely dry .

    • Note: Any residual water will hydrolyze the MTBSTFA reagent.

  • Reaction: Add 50 µL acetonitrile + 50 µL MTBSTFA.

  • Incubation: Heat at 70°C for 60 minutes.

  • Transfer: Transfer to GC vials with glass inserts.

Troubleshooting Guide: Sample Prep
SymptomProbable CauseCorrective Action
No Peaks / Low Abundance Moisture contamination.Ensure SPE eluate is bone-dry. Add a molecular sieve to the MTBSTFA stock bottle.
Precipitate in Vial Ammonium salt residue.Ensure all NH4OH is evaporated. Re-dissolve residue in acetonitrile before adding MTBSTFA.
Ghost Peaks Septum bleed or column degradation.Use low-bleed septa; trim 10cm from the GC column inlet; bake out the column.
Variable Enrichment Incomplete derivatization.Check heating block temperature. Ensure 1:1 ratio of solvent to reagent.

Module 3: Instrumental Acquisition (The Physics)

The Challenge: 13C-enrichment in human tracer studies is often low (2–5% Mole Percent Excess). Full Scan mode lacks the sensitivity to detect these subtle shifts against the background.

The Solution: Operate the Mass Spectrometer in Selected Ion Monitoring (SIM) mode. Focus on the


 fragment, which corresponds to the loss of the tert-butyl group from the derivative.
Instrument Configuration (Agilent/Thermo GC-MS)
  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium, constant flow (1.0 mL/min).

  • Source Temp: 230°C (TBDMS is stable, but avoid excessive source heat which causes fragmentation).

  • Ionization: Electron Impact (EI), 70 eV.

SIM Table: Target Ions
AnalyteDerivativeTarget Ion (m/z)IdentityDwell Time
Leucine (Unlabeled) di-TBDMS302.2

(M0)
50 ms
[1-13C]Leucine di-TBDMS303.2

(M+1)
50 ms
KIC (Unlabeled) TBDMS-quinoxalinol232.1

(M0)
50 ms
[1-13C]KIC TBDMS-quinoxalinol233.1

(M+1)
50 ms

*Note: KIC requires a different derivatization (often with o-phenylenediamine) to form a quinoxalinol before silylation, or conversion to Leucine via chemical transamination prior to analysis.

Workflow Visualization

Analytical_Workflow cluster_0 Sample Processing cluster_1 Derivatization cluster_2 Data Acquisition Sample Plasma/Tissue Sample Extract Extraction & SPE (Remove Salts/Proteins) Sample->Extract Dry Evaporation to Dryness (Critical Step) Extract->Dry React Add MTBSTFA + ACN (70°C, 60 min) Dry->React Inject GC Injection React->Inject Ionize EI Ionization (70 eV) Inject->Ionize Filter SIM Mode (m/z 302, 303) Ionize->Filter

Figure 2: Step-by-step analytical workflow from sample extraction to SIM data acquisition.

Module 4: Calculation & Data Interpretation

The Challenge: Confusing TTR (Tracer-to-Tracee Ratio) with MPE (Mole Percent Excess) or APE (Atom Percent Excess).

The Solution: For stable isotope tracer studies where enrichment is low (<10%), TTR is the mathematically correct term for the precursor-product equation, although APE is often used interchangeably in literature.

The Formula (Fractional Synthesis Rate):


[2]
  • 
     : Enrichment of leucine in the protein-bound fraction (muscle biopsy).[2]
    
  • 
     : Average enrichment of the precursor pool (Plasma KIC) during the incorporation period.
    
  • 
     : Time in hours.[3][4][5]
    

FAQ: Calculation Nuances

Q: My m/z 303/302 ratio is 0.15. Is this my enrichment? A: No. This is the raw area ratio. You must subtract the natural background abundance (baseline ratio from a pre-infusion sample or theoretical natural abundance, approx 0.13-0.14 for this derivative) to get the Enrichment (TTR) .



Q: Why is the KIC enrichment lower than the infused Leucine enrichment? A: This is due to dilution . The infused [1-13C]leucine mixes with endogenous unlabeled leucine appearing from protein breakdown. This dilution is exactly why we measure KIC—it represents the "mixed" pool that the tissue actually sees.

References

  • Wolfe, R. R., & Chinkes, D. L. (2005). Isotope Tracers in Metabolic Research: Principles and Practice of Kinetic Analysis. Wiley-Liss. Link

  • Schwenk, W. F., et al. (1984). Use of t-butyldimethylsilylation in the gas chromatographic/mass spectrometric analysis of physiologic compounds found in plasma and urine. Analytical Biochemistry, 141(1), 101-109. Link

  • Watt, P. W., et al. (1991). alpha-Ketoisocaproate: a useful therapeutic agent and a marker of intracellular leucine availability. Clinical Science, 81, 267-274. Link

  • Smith, K., et al. (2011). Tracers to investigate protein and amino acid metabolism in human subjects.[1][6] Proceedings of the Nutrition Society, 70(3), 351-358. Link

  • Chinkes, D., et al. (1996). Comparison of precursor pools with leucine, alpha-ketoisocaproate, and phenylalanine tracers used to measure splanchnic protein synthesis in man. Metabolism, 45(11), 1379-1385. Link

Sources

Technical Support Center: Isotopic Scrambling of the 13C Label from DL-Leucine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers utilizing 13C-labeled DL-Leucine in their experiments. This resource is designed to provide you, our fellow scientists and drug development professionals, with in-depth troubleshooting guides and frequently asked questions to navigate the complexities of isotopic scrambling. Our goal is to empower you with the knowledge to anticipate, mitigate, and correctly interpret the redistribution of the 13C label, ensuring the integrity and accuracy of your metabolic studies.

Introduction: The Challenge of Isotopic Scrambling

Stable isotope tracers, such as 13C-labeled leucine, are powerful tools for elucidating metabolic pathways.[1][2] The underlying principle is that these labeled molecules are chemically identical to their unlabeled counterparts and are processed through the same biochemical reactions, allowing us to trace their fate.[3] However, the metabolic journey of these tracers is not always linear. Isotopic scrambling, the redistribution of the 13C label to other positions within the molecule or to different molecules altogether, can occur. This phenomenon arises from the intricate and interconnected nature of cellular metabolism.

Leucine, a branched-chain amino acid, is particularly susceptible to metabolic scrambling due to its entry into the tricarboxylic acid (TCA) cycle, a central hub of cellular metabolism.[4] Understanding the metabolic fate of leucine is therefore crucial for designing robust experiments and accurately interpreting the resulting data. This guide will provide you with the expertise to navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions researchers encounter when working with 13C-labeled DL-leucine.

1. What is isotopic scrambling in the context of 13C-leucine?

Isotopic scrambling refers to the metabolic redistribution of the 13C label from its original position in the leucine molecule to other carbon positions within leucine or to other metabolites. This occurs as 13C-leucine is catabolized and its labeled carbon atoms are incorporated into various metabolic intermediates that can then be used in other biosynthetic pathways.

2. What are the primary metabolic pathways that cause 13C scrambling from leucine?

The primary driver of 13C scrambling from leucine is its catabolism to acetyl-CoA and acetoacetate, both of which can enter the tricarboxylic acid (TCA) cycle. Once in the TCA cycle, the 13C labels can be incorporated into various intermediates, which are precursors for the synthesis of other amino acids and metabolites. This leads to the "scrambling" of the original label.

3. How can I detect if isotopic scrambling is occurring in my experiment?

Isotopic scrambling can be detected using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. These methods can distinguish between different isotopologues (molecules that differ only in their isotopic composition), allowing you to determine the position and abundance of the 13C label in your metabolites of interest. Unexpected labeling patterns in downstream metabolites are a key indicator of scrambling.

4. Can the choice of 13C-leucine tracer affect the degree of scrambling?

Yes, the initial position of the 13C label on the leucine molecule can influence the observed scrambling patterns. For example, a label on the carboxyl group may be lost as 13CO2 early in the catabolic pathway, while labels on the carbon backbone are more likely to be incorporated into TCA cycle intermediates.

5. Is it possible to completely prevent isotopic scrambling?

Completely preventing isotopic scrambling in a living biological system is challenging due to the interconnectedness of metabolic pathways. However, by carefully designing your experiment and optimizing sample preparation, you can significantly minimize its impact and account for it in your data analysis.

Troubleshooting Guide: Addressing Isotopic Scrambling in Your Experiments

This section provides a structured approach to troubleshooting common issues related to 13C-leucine scrambling.

Observed Problem Probable Cause(s) Recommended Solution(s)
Unexpected 13C enrichment in non-leucine amino acids. Metabolic scrambling through the TCA cycle.- Shorten the labeling time: This can help to minimize the extent to which the 13C label is redistributed through downstream metabolic pathways.- Use a more specifically labeled leucine tracer: For example, using a tracer with the label on a carbon that is quickly lost as CO2 can reduce scrambling into other metabolites.- Perform metabolic flux analysis (MFA): This computational approach can help to quantify the degree of scrambling and correct for its effects in your data.[4]
Lower than expected 13C enrichment in the target protein/metabolite. - Isotope dilution: The labeled leucine may be diluted by unlabeled leucine from endogenous sources (e.g., protein degradation) or from the culture medium.- Inefficient uptake of the tracer. - Ensure complete replacement of unlabeled leucine: Use dialyzed serum in cell culture media to remove unlabeled amino acids.- Optimize tracer concentration: Ensure that the concentration of the 13C-leucine tracer is sufficient to achieve the desired level of enrichment.- Verify cell viability and metabolic activity.
High variability in 13C enrichment between replicate samples. - Inconsistent sample handling and preparation: Variations in quenching, extraction, or derivatization can lead to inconsistent results.- Biological variability. - Standardize your sample preparation protocol: Implement a rapid and consistent method for quenching metabolism and extracting metabolites.- Increase the number of biological replicates: This will help to account for natural biological variation.
13C label detected in unexpected positions within the leucine molecule itself. Intramolecular scrambling: This can occur through reversible enzymatic reactions that shuffle the carbon atoms within the leucine molecule.- Consult the literature for known intramolecular scrambling pathways for leucine. - Use advanced analytical techniques: High-resolution mass spectrometry or NMR can help to pinpoint the exact location of the 13C labels.

Experimental Protocols

To ensure the integrity of your 13C-leucine tracing experiments, it is critical to follow rigorous and validated protocols.

Protocol 1: Cell Culture and Labeling
  • Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of labeling.

  • Media Preparation: Prepare culture medium containing the desired concentration of 13C-labeled DL-leucine. To minimize isotope dilution, use a custom medium formulation that lacks unlabeled leucine and is supplemented with dialyzed fetal bovine serum.

  • Labeling: Remove the existing medium from the cells and replace it with the 13C-leucine containing medium. The duration of the labeling period should be optimized for your specific experimental goals. Shorter incubation times can help to reduce the extent of metabolic scrambling.

  • Monitoring: Monitor cell health and confluence throughout the labeling period.

Protocol 2: Metabolite Extraction
  • Quenching Metabolism: Rapidly quench metabolic activity to prevent further changes to the metabolome. A common and effective method is to aspirate the medium and immediately add liquid nitrogen to the culture dish.

  • Metabolite Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol) to the frozen cells. Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

  • Centrifugation: Centrifuge the lysate at a high speed to pellet cell debris.

  • Supernatant Collection: Carefully collect the supernatant, which contains the extracted metabolites.

  • Storage: Store the metabolite extracts at -80°C until analysis.

Visualizing Metabolic Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the metabolic fate of 13C-leucine and a typical experimental workflow.

Leucine_Metabolism 13C-Leucine 13C-Leucine alpha-Ketoisocaproate alpha-Ketoisocaproate 13C-Leucine->alpha-Ketoisocaproate Transamination Acetyl-CoA Acetyl-CoA alpha-Ketoisocaproate->Acetyl-CoA Acetoacetate Acetoacetate alpha-Ketoisocaproate->Acetoacetate TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle Acetoacetate->TCA Cycle Other Amino Acids Other Amino Acids TCA Cycle->Other Amino Acids Biosynthesis Biomass Biomass Other Amino Acids->Biomass

Caption: Metabolic fate of 13C-Leucine leading to scrambling.

Experimental_Workflow cluster_Experiment Experimental Phase cluster_Analysis Analytical Phase Cell Culture Cell Culture 13C-Leucine Labeling 13C-Leucine Labeling Cell Culture->13C-Leucine Labeling Quenching Quenching 13C-Leucine Labeling->Quenching Metabolite Extraction Metabolite Extraction Quenching->Metabolite Extraction LC-MS/MS or NMR Analysis LC-MS/MS or NMR Analysis Metabolite Extraction->LC-MS/MS or NMR Analysis Data Processing Data Processing LC-MS/MS or NMR Analysis->Data Processing Metabolic Flux Analysis Metabolic Flux Analysis Data Processing->Metabolic Flux Analysis Interpretation Interpretation Metabolic Flux Analysis->Interpretation

Caption: Workflow for 13C-leucine tracing experiments.

Conclusion

Isotopic scrambling of 13C-labeled DL-leucine is an inherent challenge in metabolic research that stems from the complexity of cellular metabolism. However, with a thorough understanding of the underlying biochemical pathways and the implementation of robust experimental and analytical strategies, the impact of scrambling can be effectively managed. By following the guidance provided in this technical support center, researchers can enhance the accuracy and reliability of their stable isotope tracing studies, leading to more profound insights into cellular physiology and disease.

References

  • Cardillo R, Fuganti C, Ghiringhelli D, Grasselli P, Gatti G. Pattern of incorporation of leucine samples asymmetrically labelled with 13 C in the isopropyl unit into the C5-isoprenoid units of echinuline and flavoglaucine. J Chem Soc Chem Commun. 1977 doi: 10.1039/c39770000474. [Link]

  • Nöh, K., & Wiechert, W. (2025). 13C labeling experiments at metabolic nonstationary conditions: An exploratory study. Biotechnology and Bioengineering, 94(2), 234-251. [Link]

  • Rahim, M. H. A., et al. (2022). 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. Frontiers in Neuroscience, 16, 962648. [Link]

  • Nair, K. S., et al. (1996). Mass spectrometric methods for determination of [13C]Leucine enrichment in human muscle protein. Analytical Biochemistry, 238(1), 69-74. [Link]

  • Lee, W., et al. (2018). Amino Acid Selective 13C Labeling and 13C Scrambling Profile Analysis of Protein α and Side-Chain Carbons in Escherichia coli Utilized for Protein Nuclear Magnetic Resonance. Biochemistry, 57(28), 4164-4173. [Link]

  • Antoniewicz, M. R. (2012). Rational design of 13C-labeling experiments for metabolic flux analysis in mammalian cells. BMC Systems Biology, 6(1), 46. [Link]

  • Leh, F., et al. (2021). Robustifying Experimental Tracer Design for13C-Metabolic Flux Analysis. Frontiers in Bioengineering and Biotechnology, 9, 688843. [Link]

  • Su, X. C., et al. (2023). Cell-free Synthesis of Proteins with Selectively 13C-Labelled Methyl Groups from Inexpensive Precursors. Magnetic Resonance, 2023, 1-23. [Link]

  • Frericks, M., et al. (2015). Specific 13C labeling of leucine, valine and isoleucine methyl groups for unambiguous detection of long-range restraints in protein solid-state NMR studies. Journal of Magnetic Resonance, 252, 69-76. [Link]

  • Matthews, D. E., et al. (1982). Relationship of plasma leucine and alpha-ketoisocaproate during a L-[1-13C]leucine infusion in man: a method for measuring human intracellular leucine tracer enrichment. Metabolism, 31(11), 1105-1112. [Link]

  • JoVE. (2022, June 22). Metabolic Pathway Confirmation & Discovery By 13C-Labeling l Protocol Preview [Video]. YouTube. [Link]

  • Antoniewicz, M. R. (2018). A guide to 13C metabolic flux analysis for the cancer biologist. Experimental & Molecular Medicine, 50(4), 1-13. [Link]

  • Crown, S. B., et al. (2011). Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Metabolic Engineering, 13(6), 727-736. [Link]

  • Wilkinson, D. J., et al. (2018). Principles of stable isotope research – with special reference to protein metabolism. The Journal of Physiology, 596(18), 4355-4368. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Validation of DL-Leucine-1-13C Methods Against Other Tracers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison and validation framework for the use of DL-Leucine-1-13C as a stable isotope tracer in metabolic research, particularly for the study of protein synthesis. It is intended for researchers, scientists, and drug development professionals who are designing and interpreting tracer studies. We will delve into the core principles of tracer methodology, provide detailed experimental protocols, and offer a critical comparison of DL-Leucine-1-13C with other commonly employed tracers.

The Foundational Role of Stable Isotope Tracers in Metabolic Research

Stable isotope tracers are non-radioactive isotopes that can be incorporated into molecules to trace their metabolic fate within a biological system.[1][2] The use of stable isotopes, such as Carbon-13 (¹³C), has revolutionized our understanding of dynamic processes like protein synthesis and breakdown.[2][3] Leucine, an essential branched-chain amino acid (BCAA), is of particular interest as it not only serves as a building block for new proteins but also acts as a key signaling molecule in the regulation of muscle protein synthesis, primarily through the mTOR signaling pathway.[1][4][5][6] Consequently, isotopically labeled leucine is a powerful tool for quantifying protein metabolism in various physiological and pathological states.[7]

Understanding DL-Leucine-1-13C: Properties and Metabolic Fate

DL-Leucine-1-¹³C is a racemic mixture containing both the D- and L-isomers of leucine, with the carbon atom at the carboxyl position (-COOH) being replaced by a ¹³C isotope. In biological systems, primarily the L-isomer is metabolically active.[8] When L-[1-¹³C]leucine is infused, it enters the free amino acid pool and is either incorporated into newly synthesized proteins or catabolized. The catabolic pathway involves the transamination of leucine to its corresponding ketoacid, α-ketoisocaproate (KIC), with the subsequent irreversible decarboxylation of the ¹³C-labeled carboxyl group, releasing ¹³CO₂ which can be measured in expired air.[9] This metabolic fate allows for the simultaneous assessment of whole-body protein synthesis (non-oxidative leucine disposal) and leucine oxidation.

cluster_plasma Plasma Compartment cluster_intracellular Intracellular Compartment DL-Leucine-1-13C_Infusion DL-Leucine-1-13C (Tracer Infusion) Plasma_Leucine Plasma L-[1-13C]Leucine Pool DL-Leucine-1-13C_Infusion->Plasma_Leucine Intracellular_Leucine Intracellular L-[1-13C]Leucine Pool Plasma_Leucine->Intracellular_Leucine Transport Plasma_KIC Plasma α-[1-13C]Ketoisocaproate (KIC) Intracellular_KIC Intracellular α-[1-13C]KIC Intracellular_Leucine->Intracellular_KIC Transamination Protein_Synthesis Incorporation into Protein (Protein Synthesis) Intracellular_Leucine->Protein_Synthesis Intracellular_KIC->Plasma_KIC Release Leucine_Oxidation Oxidative Decarboxylation Intracellular_KIC->Leucine_Oxidation 13CO2 13CO2 Leucine_Oxidation->13CO2 Expired_Air Measurement in Expired Air 13CO2->Expired_Air Excretion

Caption: Metabolic fate of L-[1-¹³C]leucine for protein synthesis and oxidation studies.

Validation of DL-Leucine-1-13C: A Step-by-Step Experimental Protocol

The validity of any tracer study hinges on a robust experimental design and meticulous execution.[10] Here, we outline a comprehensive protocol for the validation of DL-Leucine-1-¹³C for measuring muscle protein synthesis.

Subject Preparation and Ethical Considerations

All human studies must be conducted under ethical approval from an institutional review board. Subjects should be healthy volunteers who have been fully informed of the procedures and have given written consent. A standardized diet and activity level should be maintained for a set period before the study to minimize variability.

Primed, Continuous Infusion Protocol

A primed, continuous infusion of L-[1-¹³C]leucine is the gold-standard method to achieve isotopic steady-state in the plasma and intracellular compartments.[9][10]

  • Catheter Placement: Insert a catheter into an antecubital vein for tracer infusion. For blood sampling, a second catheter is typically placed in a contralateral hand vein, which is heated to "arterialize" the venous blood, providing a sample that is representative of arterial blood without the need for a more invasive arterial line.[11][12] While arterial sampling is the gold standard, arterialized venous sampling is a widely accepted alternative for many metabolic studies.[13][14]

  • Priming Dose: Administer a priming bolus of L-[1-¹³C]leucine to rapidly raise the isotopic enrichment to the expected plateau level. The priming dose is calculated based on the infusion rate and the estimated volume of distribution of leucine.

  • Continuous Infusion: Immediately following the priming dose, commence a constant intravenous infusion of L-[1-¹³C]leucine.[15] The infusion is typically maintained for several hours to ensure isotopic equilibrium is reached and maintained.[16]

Sample Collection
  • Blood Sampling: Collect blood samples at regular intervals throughout the infusion period. Samples should be drawn before the infusion begins to determine baseline isotopic enrichment, and then periodically to confirm the attainment of isotopic steady-state.

  • Muscle Biopsies: For the direct measurement of muscle protein synthesis, muscle tissue samples are required.[2] Biopsies are typically taken from the vastus lateralis muscle using a Bergström needle with suction. A baseline biopsy is taken before the tracer infusion, and a second biopsy is taken at the end of the infusion period.[15]

  • Expired Air Collection: To measure leucine oxidation, expired air samples are collected in gas-impermeable bags at regular intervals.

Sample Processing and Analysis
  • Plasma Analysis: Blood samples are centrifuged to separate plasma. Plasma is then deproteinized, and the supernatant is used for the analysis of L-[1-¹³C]leucine and α-[1-¹³C]KIC enrichment by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1][17]

  • Muscle Tissue Analysis: Muscle biopsy samples are immediately frozen in liquid nitrogen. The tissue is later homogenized, and proteins are precipitated. The protein pellet is hydrolyzed to release free amino acids. The isotopic enrichment of L-[1-¹³C]leucine in the hydrolyzed protein is then determined using GC-combustion-isotope ratio mass spectrometry (GC-C-IRMS) or other sensitive mass spectrometry techniques.[18][19]

  • Expired Air Analysis: The ¹³CO₂ enrichment in expired air is measured using isotope ratio mass spectrometry (IRMS).

Calculation of Protein Synthesis

The fractional synthetic rate (FSR) of muscle protein is calculated using the following formula:

FSR (%/h) = (E_p / E_precursor) * (1 / t) * 100

Where:

  • E_p is the change in isotopic enrichment of L-[1-¹³C]leucine in the muscle protein between the two biopsies.

  • E_precursor is the average isotopic enrichment of the precursor pool (intracellular L-[1-¹³C]leucine) over the infusion period.

  • t is the time in hours between the two biopsies.

A critical aspect of this calculation is the determination of the true precursor enrichment. While plasma L-[1-¹³C]leucine enrichment is easily measured, it may not accurately reflect the intracellular enrichment.[9] Plasma α-[1-¹³C]KIC enrichment is often used as a surrogate for intracellular leucine enrichment, as KIC is formed intracellularly from leucine and released into the circulation.[9][20][21] This approach, known as the three-pool model, is generally considered more accurate than the two-pool model which uses plasma leucine enrichment.[22][23]

cluster_prep Preparation cluster_infusion Tracer Infusion cluster_sampling Sample Collection cluster_analysis Analysis cluster_calc Calculation Subject_Prep Subject Preparation (Diet & Activity Standardization) Catheter Catheter Placement (Infusion & Sampling) Subject_Prep->Catheter Prime Priming Dose (L-[1-13C]Leucine) Catheter->Prime Biopsy1 Baseline Muscle Biopsy Catheter->Biopsy1 Infuse Continuous Infusion Prime->Infuse Blood Blood Sampling (Arterialized Venous) Infuse->Blood Biopsy2 Final Muscle Biopsy Infuse->Biopsy2 Breath Expired Air Collection Infuse->Breath MS Mass Spectrometry (GC-MS, LC-MS, IRMS) Blood->MS Biopsy1->MS Biopsy2->MS Breath->MS Enrichment Determine Isotopic Enrichment (Plasma, Muscle, Breath) MS->Enrichment FSR Calculate Fractional Synthetic Rate (FSR) Enrichment->FSR

Caption: Experimental workflow for measuring muscle protein synthesis using L-[1-¹³C]leucine.

Comparison of DL-Leucine-1-13C with Other Tracers

The choice of tracer is a critical decision in the design of metabolic studies. Here, we compare L-[1-¹³C]leucine with other commonly used tracers.

TracerAdvantagesDisadvantagesAnalytical MethodKey Considerations
L-[1-¹³C]Leucine - Allows for simultaneous measurement of protein synthesis and oxidation.[10] - ¹³C is a stable, non-radioactive isotope.[1] - Well-established and validated methodology.[10]- The use of a racemic mixture (DL-leucine) assumes that the D-isomer is metabolically inert. - Requires specialized and expensive equipment (GC-C-IRMS) for measuring enrichment in protein.[18]GC-MS, LC-MS, GC-C-IRMSThe choice of precursor pool (plasma leucine vs. plasma KIC) significantly impacts the calculated synthesis rates.[9][20]
L-[ring-²H₅]Phenylalanine - Phenylalanine is not oxidized in muscle, simplifying the model.[22] - Deuterated tracers can often be analyzed with less specialized GC-MS systems.- Does not allow for the measurement of whole-body amino acid oxidation. - Potential for isotopic effects, although generally considered minor for deuterium-labeled amino acids.GC-MSThe lack of oxidation in muscle makes it a good choice for studies focused solely on muscle protein synthesis.
L-[¹⁵N]Leucine - Allows for the study of nitrogen kinetics and transamination.- ¹⁵N is a naturally abundant isotope, which can slightly complicate baseline measurements.GC-MS, IRMSUseful for studies investigating the dynamics of nitrogen metabolism in conjunction with protein synthesis.
L-[1-¹³C]Lysine - Lysine is another essential amino acid that is not synthesized in the body.[7]- Different transport and metabolic characteristics compared to leucine.GC-MS, IRMSCan be used as an alternative or in conjunction with leucine to study the differential effects on protein synthesis.[7]
Deuterated Water (²H₂O) - Simple to administer (oral). - Labels newly synthesized proteins over a longer period.[24] - Provides an integrated measure of protein synthesis over days or weeks.- Does not provide information on acute changes in protein synthesis. - Requires complex modeling to account for water turnover.LC-MS/MSBest suited for long-term studies of protein turnover rather than acute responses to stimuli.

Conclusion and Future Directions

DL-Leucine-1-¹³C remains a cornerstone tracer for the investigation of protein metabolism. Its ability to provide simultaneous measures of protein synthesis and oxidation offers a comprehensive view of leucine kinetics.[10] However, the choice of tracer should always be guided by the specific research question. For studies focused solely on muscle protein synthesis, L-[ring-²H₅]phenylalanine presents a viable and methodologically simpler alternative. The use of deuterated water is gaining traction for long-term studies of protein turnover.

Future advancements in analytical technology, particularly in high-resolution mass spectrometry, will continue to improve the sensitivity and precision of tracer studies.[25][26] This will enable the measurement of protein synthesis in smaller tissue samples and even in specific protein fractions, providing a more detailed understanding of the regulation of protein metabolism in health and disease.

References

  • El-Khoury, A. E., et al. (1994). Validation of the tracer-balance concept with reference to leucine: 24-h intravenous tracer studies with L-[1-13C]leucine and [15N-15N]urea. The American Journal of Clinical Nutrition, 59(5), 1000-1011. [Link]

  • Heuillet, M., et al. (2019). Proposing a validation scheme for 13C metabolite tracer studies in high-resolution mass spectrometry. Analytical and Bioanalytical Chemistry, 411(13), 2759-2772. [Link]

  • Crown, S. B., et al. (2012). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Metabolic Engineering, 14(4), 345-357. [Link]

  • Fouillet, H., et al. (2002). Kinetics of L-[1-(13)C]leucine when ingested with free amino acids, unlabeled or intrinsically labeled casein. American Journal of Physiology-Endocrinology and Metabolism, 283(4), E735-E744. [Link]

  • Belton, P. S., et al. (1992). On the 13C CP/MAS spectra of leucine. Solid State Nuclear Magnetic Resonance, 1(2), 67-71. [Link]

  • Moco, S., et al. (2012). Profiling the metabolism of human cells by deep 13C labeling. Metabolites, 2(4), 834-847. [Link]

  • Matthews, D. E., et al. (1982). Relationship of plasma leucine and alpha-ketoisocaproate during a L-[1-13C]leucine infusion in man: a method for measuring human intracellular leucine tracer enrichment. Metabolism, 31(11), 1105-1112. [Link]

  • Bross, R., et al. (2002). Leucine is not a good choice as an indicator amino acid for determining amino acid requirements in men. The Journal of Nutrition, 132(6), 1512-1517. [Link]

  • Jainandunsing, S., et al. (2017). Model of 13C leucine tracer incorporation in precursor amino acid pool for enrichment of de novo insulin and C-peptide and b schematic overview 13C leucine OGTT sampling. ResearchGate. [Link]

  • Nair, K. S., et al. (1996). Mass spectrometric methods for determination of [13C]Leucine enrichment in human muscle protein. Analytical Biochemistry, 238(1), 79-84. [Link]

  • Wolfe, R. R. (1992). Stable Isotope Tracers Applied to Measuring Rates of Protein Synthesis and Breakdown in Muscle: Principles and Applications. Journal of Applied Physiology, 73(4), 1215-1223. [Link]

  • Horning, M. A., et al. (1998). Arterial vs. "arterialized" sampling sites do not change isotopic enrichment using [6,6-D-glucose] and [1,1,2,3,3-D-glycerol]. Journal of Applied Physiology, 84(4), 1362-1367. [Link]

  • Tipton, K. D., & Wolfe, R. R. (2001). Effect of hyperinsulinaemia–hyperaminoacidaemia on leg muscle protein synthesis and breakdown: reassessment of the two-pool arterio-venous balance model. The Journal of Physiology, 532(Pt 3), 861-873. [Link]

  • Tessari, P., et al. (2001). Arterial KIC as marker of liver and muscle intracellular leucine pools in healthy and type 1 diabetic humans. American Journal of Physiology-Endocrinology and Metabolism, 281(1), E131-E139. [Link]

  • Cohn, J. S., et al. (1990). The 3H-leucine tracer: its use in kinetic studies of plasma lipoproteins. Journal of Lipid Research, 31(12), 2215-2226. [Link]

  • Rieu, I., et al. (2006). Leucine supplementation improves muscle protein synthesis in elderly men independently of hyperaminoacidaemia. The Journal of Physiology, 575(Pt 1), 305-315. [Link]

  • Mischnick, P., et al. (2023). Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry. Carbohydrate Polymers, 303, 120461. [Link]

  • Mischnick, P., et al. (2023). Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry. ResearchGate. [Link]

  • Li, F., et al. (2023). Research progress in the role and mechanism of Leucine in regulating animal growth and development. Frontiers in Veterinary Science, 10, 1188339. [Link]

  • Byrne, A., et al. (2014). Peripheral venous and arterial blood gas analysis in adults: are they comparable? A systematic review and meta-analysis. Respirology, 19(2), 168-175. [Link]

  • Rittenberg, D. (1942). Some applications of isotope analysis to the study of the intermediate metabolism of the nitrogenous compounds. The Harvey Lectures, 38, 233-255. [Link]

  • Wiechert, W. (2007). High Quality 13C metabolic flux analysis using GC-MS. RWTH Publications. [Link]

  • Tipton, K. D., et al. (2011). Whey and casein labeled with L-[1-13C]leucine and muscle protein synthesis: Effect of resistance exercise and protein ingestion. American Journal of Physiology-Endocrinology and Metabolism, 300(3), E647-E655. [Link]

  • Atherton, P. J., & Smith, K. (2012). Stable isotope tracers in muscle physiology research. The Journal of Physiology, 590(5), 1013-1023. [Link]

  • Wolfe, R. R., & Tipton, K. D. (2019). Advances in stable isotope tracer methodology part 2: new thoughts about an “old” method— measurement of whole body protein synthesis and breakdown in the fed state. Current Opinion in Clinical Nutrition and Metabolic Care, 22(5), 329-335. [Link]

  • Tipton, K. D., et al. (2011). Whey and casein labeled with l-[1-13C]leucine and muscle protein synthesis: effect of resistance exercise and protein ingestion. American Journal of Physiology-Endocrinology and Metabolism, 300(3), E647-E655. [Link]

  • Scalzo, R. L., et al. (2014). Fractional Synthesis Rates of Individual Proteins in Rat Soleus and Plantaris Muscles. Proteomes, 2(1), 1-15. [Link]

  • Szep, A., et al. (2018). KIC (ketoisocaproic acid) and leucine have divergent effects on tissue insulin signaling but not on whole-body insulin sensitivity in rats. PLOS ONE, 13(8), e0202324. [Link]

  • Schwenk, W. F., et al. (1985). Analysis of (1-13C)leucine and (13C)KIC in plasma by capillary gas chromatography/mass spectrometry in protein turnover studies. Journal of Chromatography B: Biomedical Sciences and Applications, 339, 289-297. [Link]

  • Upton, R. (2010). PharmPK Discussion - Arterial versus venous sampling. PharmPK. [Link]

  • Wilkinson, D. J., et al. (2017). A novel stable isotope tracer method to simultaneously quantify skeletal muscle protein synthesis and breakdown. The International Journal of Biochemistry & Cell Biology, 93, 59-66. [Link]

  • Rittler, P., et al. (2000). Determination of protein synthesis in human ileum in situ by continuous [1-13C]leucine infusion. American Journal of Physiology-Endocrinology and Metabolism, 278(4), E634-E638. [Link]

  • Smith, G. I., et al. (2011). Influence of Tracer Selection on Protein Synthesis Rates at Rest and Post-Exercise in Multiple Human Muscles. Journal of the American College of Nutrition, 30(5), 410-418. [Link]

  • Thompson, G. N., et al. (1988). Relationships Between Plasma Isotope Enrichments of Leucine and Alpha-Ketoisocaproic Acid During Continuous Infusion of Labelled Leucine. European Journal of Clinical Investigation, 18(6), 639-643. [Link]

  • CAFA 6 Protein Function Prediction. (2024). Kaggle. [Link]

  • Romijn, J. A., et al. (1990). Choice of infusion-sampling mode for tracer studies of free fatty acid metabolism. American Journal of Physiology-Endocrinology and Metabolism, 258(3), E424-E427. [Link]

  • Dreyer, H. C., et al. (2008). Leucine-Enriched Nutrients and the Regulation of mTOR Signalling and Human Skeletal Muscle Protein Synthesis. Current Opinion in Clinical Nutrition and Metabolic Care, 11(3), 222-226. [Link]

  • Brooks, N. (2023). Venous versus Arterial Blood Draws: Understanding the Differences. Needle.Tube. [Link]

  • Medically reviewed by P. Thornton. (2023). How Leucine Supports Muscle Health and Other Benefits. Verywell Health. [Link]

  • Li, Y., et al. (2019). Two New Heuristic Methods for Protein Model Quality Assessment. Scientific Reports, 9(1), 1-13. [Link]

  • Young, J. D. (2011). Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry. Analytical Chemistry, 83(12), 4811-4820. [Link]

  • Wilkinson, D. J., et al. (2022). Principles of Stable Isotope Research – with Special Reference to Protein Metabolism. The Journal of Physiology, 600(1), 5-27. [Link]

  • Lian, K., et al. (2016). Ketoisocaproic acid, a metabolite of leucine, suppresses insulin-stimulated glucose transport in skeletal muscle cells in a BCAT2-dependent manner. American Journal of Physiology-Endocrinology and Metabolism, 311(5), E899-E908. [Link]

  • Martin, J. S., et al. (2023). Kinetic modeling of leucine-mediated signaling and protein metabolism in human skeletal muscle. iScience, 26(12), 108428. [Link]

  • Tessari, P., et al. (1996). Differences in Estimates of Forearm Protein Synthesis Between Leucine and Phenylalanine Tracers Following Unbalanced Amino Acid Infusion. Metabolism, 45(11), 1407-1412. [Link]

Sources

Beyond the Surface: A Critical Evaluation of Two-Pool Receptor Models in Biologics Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Two-Pool" Trap in Biologics

In the development of antibody-drug conjugates (ADCs) and monoclonal antibodies (mAbs), the Two-Pool Model of receptor trafficking has become a standard simplification. This model conceptually divides the drug target into two distinct kinetic compartments:[1]

  • Pool A (Surface): Receptors available for binding on the cell membrane.

  • Pool B (Internalized): Receptors (and complexes) inside the cell, leading to degradation or recycling.

While mathematically convenient for pharmacokinetic (PK) modeling, this binary separation relies on assumptions that often fracture under the biological reality of high-affinity biologics. As we push for higher potency ADCs, the "Rapid Equilibrium" and "Infinite Sink" assumptions of the standard Two-Pool model can lead to overestimation of intracellular payload delivery and miscalculation of receptor occupancy (RO) .

This guide objectively evaluates these assumptions, provides the experimental protocols to validate them, and offers a mechanistic alternative (Full TMDD) for cases where the Two-Pool model fails.

The Core Comparison: Two-Pool (QE) vs. Full TMDD

The industry standard often defaults to the Quasi-Equilibrium (QE) Two-Pool Model . This assumes that drug-receptor binding happens so fast relative to internalization that the surface pool is always in equilibrium.

Comparative Analysis of Model Architectures
FeatureTwo-Pool Model (QE/QSS Approximation) Full Mechanistic TMDD Model
Primary Assumption Binding (

) is instantaneous relative to internalization (

).
None. All rates (

) are modeled explicitly.
Computational Load Low. Often reduces to Michaelis-Menten equations.[2]High. Stiff differential equations require robust solvers.
Data Requirement Plasma concentration (

) is often sufficient.
Requires

+ Free Receptor (

) + Total Receptor (

) data.
Critical Failure Point High-Affinity ADCs: If

is very slow, equilibrium is never reached before internalization.
Parameter Identifiability: Hard to fit unique parameters without dense tissue data.
Bias Risk Underestimates

for rapid internalizers; Overestimates

.
Low bias, but high variance if data is sparse.
Visualization: The Kinetic Divergence

The following diagram illustrates the structural difference. The Two-Pool model collapses the "Surface Complex" into a transient state, whereas the Full TMDD model treats it as a distinct kinetic entity.

TMDD_Comparison cluster_0 Standard Two-Pool (QE) Model cluster_1 Full Mechanistic TMDD Drug_Central Free Drug (Central) Receptor_Pool Total Receptor (Equilibrium Pool) Drug_Central->Receptor_Pool Rapid Eq. Degraded Degraded (Sink) Receptor_Pool->Degraded k_elim (Saturable) Drug_C Free Drug Complex_Surf Surface Complex Drug_C->Complex_Surf k_on Rec_Surf Surface Receptor Rec_Surf->Complex_Surf Binding Complex_Surf->Drug_C k_off Complex_Int Internalized Complex Complex_Surf->Complex_Int k_int Complex_Int->Rec_Surf k_recycle Degraded_2 Degraded_2

Caption: Top: The simplified Two-Pool model assumes rapid equilibrium, merging binding and surface states. Bottom: Full TMDD explicitly models the surface complex transition to the internalized pool.

Critical Evaluation of Assumptions

As an application scientist, you must recognize when the math disconnects from the biology. Here are the three most dangerous assumptions in the Two-Pool model for biologics.

Assumption 1: The "Rapid Equilibrium" Fallacy

The Assumption: The rate of drug binding (


) and unbinding (

) is much faster than the rate of internalization (

). The Reality: For high-affinity ADCs (where

nM) or rapid internalizers (e.g., HER2, CD22), the internalization rate often competes with the dissociation rate. The drug gets "sucked in" before it can equilibrate. Consequence: The model will artificially inflate the estimated

(lower affinity) to compensate for the rapid disappearance of the drug, leading to poor dose predictions.
Assumption 2: Constant Receptor Density ( )

The Assumption: The cell produces new receptors at the exact same rate they are degraded (


).
The Reality:  Many drugs induce downregulation  (lysosomal degradation exceeds synthesis) or upregulation  (compensatory feedback).
Consequence:  If your drug causes target downregulation (common with ADCs), the Two-Pool model will overestimate the available "sink" for subsequent doses, predicting higher clearance than observed.
Assumption 3: The "Infinite Sink" (No Recycling)

The Assumption: Once internalized, the drug-receptor complex is destroyed. The Reality: The FcRn salvage pathway recycles mAbs and some ADCs back to the surface or circulation. Additionally, some receptors (e.g., Transferrin) naturally recycle. Consequence: Ignoring recycling underestimates the drug's half-life (


) and overestimates the payload delivery to the lysosome.

Experimental Protocol: Validating the Pools

To trust any model, you must experimentally validate the size of the pools (


 vs. 

) and the rate of transfer (

). The Acid-Wash Internalization Assay is the self-validating standard.
Protocol: Dual-Radiolabel or Fluorophore Acid Strip

Objective: Quantify the kinetic transfer from Surface Pool to Internal Pool over time.

Reagents & Setup
  • Ligand:

    
    I-labeled or pH-stable fluorophore-conjugated mAb.
    
  • Acid Strip Buffer: 0.2M Acetic acid, 0.5M NaCl, pH 2.5 (Validates surface removal).

  • Lysis Buffer: 1N NaOH (for radiolabel) or RIPA (for fluorescence).

Step-by-Step Workflow
  • Pulse (Binding at 4°C):

    • Incubate cells with ligand at 4°C for 1 hour.

    • Mechanism:[2][3][4][5] At 4°C, ATP-dependent endocytosis is halted. Ligand binds to Surface Pool only .

    • QC Check: Wash 3x with cold PBS. Measure baseline surface binding (

      
      ).
      
  • Chase (Internalization at 37°C):

    • Replace media with warm complete media. Move cells to 37°C.

    • Mechanism:[2][3][4][5] Endocytosis activates. Ligand moves from Surface

      
       Internal Pool.
      
    • Timepoints: Harvest cells at 0, 15, 30, 60, 120, 240 mins.

  • The Separation (Acid Strip):

    • At each timepoint, place cells on ice (stop reaction).

    • Wash 2x with Acid Strip Buffer (5 min each). Collect the wash.

    • Readout 1:Surface Pool = Radioactivity/Signal in the Acid Wash.

  • The Lysis:

    • Lyse the remaining cell pellet.

    • Readout 2:Internal Pool = Radioactivity/Signal in the Lysate.

  • Data Analysis:

    • Plot Surface vs. Internal signal over time.[6]

    • Fit to the equation:

      
      
      
Visualization: The Experimental Logic[5]

Acid_Wash_Protocol cluster_split At Timepoint t Start Start: Ligand + Cells (4°C, 60 min) Trafficking Initiate Trafficking (Shift to 37°C) Start->Trafficking AcidWash Acid Wash (pH 2.5, 5 min) Trafficking->AcidWash Harvest Separation Physical Separation AcidWash->Separation Supernatant Supernatant (Surface Pool) Separation->Supernatant Stripped Ligand Pellet Cell Pellet (Internal Pool) Separation->Pellet Internalized Ligand

Caption: Workflow for the Acid Wash assay. The critical step is the pH 2.5 wash, which physically separates the surface-bound drug from the internalized fraction.

Decision Guide: Which Model Should You Use?

Do not default to the Two-Pool model out of habit. Use this logic gate to select the mathematically appropriate tool for your drug.

If your drug exhibits...[1][3][7][8]Recommended ModelWhy?
Low Affinity (

nM)
Two-Pool (QE) Rapid equilibrium assumption holds. Binding is faster than internalization.
High Affinity (

nM)
Full TMDD Dissociation is slow; internalization drives the kinetics. QE fails.
Target Downregulation TMDD + Variable

The "Constant Target" assumption of standard Two-Pool will underestimate clearance over time.
High Dose (Saturation) Michaelis-Menten (MM) If

, the complex dynamics simplify to standard saturable clearance.

References

  • Mager, D. E., & Jusko, W. J. (2001). General pharmacokinetic model for drugs exhibiting target-mediated drug disposition.[1][3][7][9] Journal of Pharmacokinetics and Pharmacodynamics. Link

  • Lammerts van Bueren, J. J., et al. (2024). Validity conditions of approximations for a target-mediated drug disposition model.[1] PLOS ONE. Link

  • Gibiansky, L., & Gibiansky, E. (2010). Target-mediated drug disposition model: approximations, identifiability of model parameters and applications to the population pharmacokinetic-pharmacodynamic modeling of biologics. Expert Opinion on Drug Metabolism & Toxicology. Link

  • Li, L., et al. (2014). Quantitative Measurement of the Target-Mediated Internalization Kinetics of Biopharmaceuticals. Pharmaceutical Research. Link

  • Grimm, H. P., et al. (2011). A Tutorial on Target-Mediated Drug Disposition (TMDD) Models. CPT: Pharmacometrics & Systems Pharmacology. Link

Sources

Safety Operating Guide

Personal protective equipment for handling DL-Leucine-1-13C

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Classification[2]

Critical Distinction: DL-Leucine-1-13C is a stable isotope labeled compound.[1] It is NOT radioactive .[1] Standard radiation safety protocols (dosimeters, lead shielding, Geiger counters) are unnecessary and counter-productive.[1]

However, as a chemical reagent used in high-sensitivity applications (NMR, Mass Spectrometry), handling protocols must serve a dual purpose:

  • User Safety: Protection against fine particulate inhalation and standard chemical irritation.[1]

  • Data Integrity: Protection of the sample from isotopic dilution by natural abundance carbon (found in skin oils, breath, and standard lab dust).

Hazard Identification (GHS)[3][4][5]
  • Signal Word: Warning (or "Not Classified" depending on vendor; treat as Irritant).

  • Primary Risks:

    • Inhalation: Fine crystalline powder can cause respiratory tract irritation.[1]

    • Contact: Mechanical irritation to eyes; potential mild skin irritation.[1]

    • Combustibility: Like most amino acids, fine dust clouds can theoretically present a combustible dust hazard in industrial quantities.[1]

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for maintaining both personnel safety and the isotopic purity of the reagent.

Protection ZoneRecommended EquipmentScientific Rationale
Respiratory Fume Hood (Primary) or N95/P2 Mask (Secondary)Prevents inhalation of fine particulates during weighing.[1] Also prevents user exhalation (CO₂) from contaminating the sample surface.[1]
Hand Protection Nitrile Gloves (4-6 mil thickness)Critical for Isotopic Integrity. Human skin oils are rich in Carbon-12.[1] Direct contact causes immediate isotopic dilution.[1] Latex is avoided due to potential protein contamination in biological workflows.[1]
Eye Protection Safety Glasses with side shieldsStandard protection against projectile crystals or accidental splashes during dissolution.[1]
Body Protection Lab Coat (Cotton/Poly blend), buttonedPrevents static accumulation (common with amino acid powders) and protects street clothes from particulate contamination.[1]
PPE Decision Logic

The following logic gate determines the necessary protection level based on the physical state of the reagent.

PPE_Decision_Tree Start Start: Assess DL-Leucine-1-13C State StateCheck Is the material Solid (Powder) or Solution? Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution Aqueous/Solvent Solution StateCheck->Solution HoodCheck Is Fume Hood Available? Solid->HoodCheck UseHood Protocol A: Work in Hood (Standard PPE + Sash at safe height) HoodCheck->UseHood Yes UseMask Protocol B: Benchtop (Standard PPE + N95/P2 Respirator) HoodCheck->UseMask No StandardPPE Protocol C: Standard Chemical Safety (Gloves + Glasses + Lab Coat) Solution->StandardPPE

Figure 1: PPE Decision Tree based on physical state.[1] Note that powder handling requires respiratory isolation to protect both user and sample.

Operational Protocol: Handling & Weighing

Objective: Transfer DL-Leucine-1-13C from stock container to reaction vessel with 0% loss and 0% contamination.

A. Pre-Operational Checks[1]
  • Static Control: Amino acids are prone to static charge.[1] Use an ionizing gun or anti-static brush if available.[1]

  • Surface Decontamination: Wipe the balance area with 70% Ethanol or Isopropanol.[1] Allow to dry completely to avoid solvating the powder on contact.[1]

B. Step-by-Step Weighing Procedure
  • Don PPE: Put on lab coat, safety glasses, and fresh nitrile gloves.[1]

  • Environment: Place the analytical balance inside the fume hood. If vibrations prevent this, use a draft shield on the benchtop (refer to Protocol B in Figure 1).

  • Taring: Place the receiving vessel (e.g., NMR tube, volumetric flask) on the balance. Tare to zero.

  • Transfer:

    • Use a stainless steel or PTFE-coated spatula .[1] Never use wood or reactive plastics.[1]

    • Gently tap the spatula to dispense.[1] Do not "pour" from the stock bottle, as static can cause the powder to "jump" and disperse.

  • Closing: Immediately recap the stock bottle. Stable isotopes are hygroscopic; moisture absorption alters the effective molecular weight and concentration calculations.[1]

  • Cleanup: Wipe the spatula with a Kimwipe dampened with ethanol.[1]

Isotopic Integrity & Spill Management

Preventing Isotopic Dilution

In trace analysis (e.g., metabolic flux analysis), "contamination" isn't just toxicity—it's Carbon-12 .[1]

  • The Risk: A fingerprint contains enough natural abundance carbon to skew the ratio of a microgram-scale 13C sample.[1]

  • The Fix: "No-Touch" technique.[1] Never touch the inside of the cap, the spatula tip, or the rim of the weighing boat. Change gloves if you touch your face or phone.[1]

Spill Response Workflow

DL-Leucine-1-13C is valuable.[1] Recovery is prioritized over disposal if the spill is on a clean surface.[1]

Spill_Response Spill Spill Event Detected Assess Assess Surface Cleanliness Spill->Assess CleanSurf Surface is Sterile/Clean (e.g., Weighing Paper) Assess->CleanSurf DirtySurf Surface is Contaminated (Benchtop/Floor) Assess->DirtySurf Recover Recover Powder (Use clean spatula) CleanSurf->Recover Verify Verify Purity (NMR/MS) Before Use Recover->Verify WetWipe Wet Wipe (Water/Ethanol) DirtySurf->WetWipe Dispose Dispose as Solid Waste WetWipe->Dispose

Figure 2: Logical workflow for managing spills, prioritizing sample recovery where scientifically viable.

Disposal Considerations

Unlike radioisotopes, DL-Leucine-1-13C does not require decay storage or "hot" trash disposal.[1]

  • Solid Waste: Discard contaminated wipes, gloves, and unrecoverable powder in standard Laboratory Solid Waste .[1]

  • Aqueous Waste: Solutions containing DL-Leucine-1-13C should be disposed of in Organic Solvent Waste or Aqueous Waste streams, depending on the solvent used (e.g., if dissolved in D₂O, use aqueous; if in DMSO-d6, use organic).[1]

  • Container: Triple rinse the empty stock bottle with water before recycling or discarding glass.

References

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Laboratory Safety Guidance: Personal Protective Equipment. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
DL-Leucine-1-13C
Reactant of Route 2
DL-Leucine-1-13C

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.